3-Pyridylacetic acid hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-pyridin-3-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCCOEWNFXXUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6419-36-9 | |
| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-pyridylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Pyridylacetic Acid Hydrochloride (CAS 6419-36-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyridylacetic acid hydrochloride, with the CAS number 6419-36-9, is a pyridyl-substituted carboxylic acid derivative of significant interest in pharmaceutical and organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical properties, established synthesis methodologies, and its critical role as a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs), most notably risedronate sodium.[1][3] Detailed experimental protocols for its synthesis and subsequent conversion to risedronate are provided, alongside a summary of its known, albeit limited, direct biological activities. This document aims to serve as a valuable resource for professionals engaged in drug discovery, process development, and medicinal chemistry.
Chemical and Physical Properties
This compound is a white to beige crystalline powder.[4] It is soluble in water and possesses amphoteric properties due to the presence of both a basic pyridine (B92270) ring and an acidic carboxylic acid group.[1][5] This dual reactivity makes it a versatile building block in synthetic chemistry.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6419-36-9 | [6] |
| Molecular Formula | C₇H₈ClNO₂ | [6] |
| Molecular Weight | 173.60 g/mol | [6] |
| Appearance | White to light brown/beige crystalline powder | [4][7] |
| Melting Point | 161-163 °C (lit.) | [6][7] |
| Boiling Point | 301.6°C at 760 mmHg | [7] |
| Flash Point | 136.2°C | [7] |
| Solubility | Soluble in water. | [7] |
| InChI Key | XVCCOEWNFXXUEV-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Several synthetic routes for this compound have been established, primarily starting from nicotinic acid, 3-acetylpyridine (B27631), or 3-vinylpyridine.[1][7] The Willgerodt-Kindler reaction is a commonly employed method.[8][9]
Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction from Nicotinic Acid
This protocol involves the initial conversion of nicotinic acid to 3-acetylpyridine, followed by the Willgerodt-Kindler reaction and subsequent hydrolysis.[10]
Step 1: Synthesis of 3-Acetylpyridine from Ethyl Nicotinate (B505614)
-
React ethyl nicotinate with ethyl acetate (B1210297) and metallic sodium.
-
Hydrolyze the resulting intermediate to yield 3-acetylpyridine.[10]
Step 2: Synthesis of 3-Pyridinethioacetylmorpholine
-
Mix 83.2 g of 3-acetylpyridine and 65.8 g of morpholine.
-
Add 24.2 g of sulfur while stirring.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Pour the reaction mixture into 400 ml of ice water.
-
Filter the precipitate, wash the crystals with ice water, and air-dry to obtain 3-pyridinethioacetylmorpholine (pale yellow crystals, yield: 81.8%).[10]
Step 3: Hydrolysis to this compound
-
Mix 125 g of 3-pyridinethioacetylmorpholine with 142 ml of concentrated hydrochloric acid.
-
Heat to reflux for 6 hours.
-
Filter the reaction mixture and allow it to cool to collect the crystals.
-
Purify the crude product with 100 ml of concentrated hydrochloric acid.
-
Dry the purified crystals to obtain 73.5 g of white crystalline this compound (yield: 75.3%, mp: 157-160°C).[10]
Diagram 1: Synthesis of this compound via Willgerodt-Kindler Reaction
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 3-Vinylpyridine
This two-step chemical reaction offers a more direct route with high yields.[7]
Step 1: Synthesis of 3-Pyridinethioacetylmorpholine
-
To 86.8 g of 3-vinylpyridine, add 79 g of morpholine.
-
With stirring, add 29 g of sulfur.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Pour the reactant into ice water and filter.
-
Wash the crystals with ice water and air-dry to obtain 160.2 g of faint yellow crystalline 3-pyridinethioacetylmorpholine (yield: 87.3%).[7]
Step 2: Hydrolysis to this compound
-
Mix 160.2 g of 3-pyridinethioacetylmorpholine with 182 ml of hydrochloric acid.
-
Reflux for 6 hours and then filter.
-
Concentrate the filtrate under reduced pressure and cool to induce crystallization.
-
Refine the crystals with 130 ml of concentrated hydrochloric acid.
-
Dry the product to obtain 107.6 g of white crystalline this compound (yield: 86%).[7]
Application in the Synthesis of Risedronate Sodium
A primary application of this compound is its use as a key intermediate in the synthesis of Risedronate sodium, a bisphosphonate used for the treatment of osteoporosis.[1][3]
Experimental Protocol: Synthesis of Risedronic Acid
-
In a four-necked round bottom flask fitted on a water bath, combine 100 g (0.576 moles) of this compound and 103.97 g (1.267 moles) of phosphorous acid.
-
Stir the mixture for ten minutes at ambient temperature (25-30 °C).
-
Heat the reaction mixture to 60-65 °C.
-
At this temperature, slowly add 198.12 g (1.44 moles) of phosphorous trichloride (B1173362) over one hour.
-
After the addition is complete, follow by hydrolysis in water to yield Risedronic acid.[8]
Diagram 2: Synthesis of Risedronate Sodium from this compound
References
- 1. This compound | 6419-36-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 3-pyridylacetamide derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors targeting a bidentate interaction with Arg125 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 10. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
The Relationship Between 3-Pyridylacetic Acid Hydrochloride and Nicotinic Acid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the metabolic relationship between 3-Pyridylacetic acid hydrochloride (3-PAA-HCl) and nicotinic acid (Niacin, Vitamin B3). 3-Pyridylacetic acid is a structural analog and higher homologue of nicotinic acid, suggesting a potential for interaction with the metabolic pathways of this essential vitamin.[1][2][3] This document details the established metabolic pathways of nicotinic acid, hypothesizes the mechanism of interaction by 3-PAA-HCl, presents relevant quantitative data on nicotinic acid metabolism, and provides detailed experimental protocols for investigating the proposed interactions. The information herein is intended to guide research efforts aimed at elucidating the precise nature of this metabolic relationship, which holds significance for pharmacology and drug development.
Introduction to this compound and Nicotinic Acid
2.1 this compound
This compound (3-PAA-HCl) is a pyridine (B92270) derivative with a carboxymethyl group at the 3-position. It is recognized as a metabolite of nicotine (B1678760) and other tobacco alkaloids.[4][5] Its structural similarity to nicotinic acid, differing by an additional methylene (B1212753) group between the pyridine ring and the carboxyl group, is the basis for the hypothesized interaction with nicotinic acid metabolism. 3-PAA-HCl is also utilized as a precursor in the synthesis of various pharmaceutical compounds.[1]
2.2 Nicotinic Acid (Niacin)
Nicotinic acid is a water-soluble B vitamin (Vitamin B3) that is essential for human health. It serves as a precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are vital for numerous cellular redox reactions and energy metabolism.[6] The metabolism of nicotinic acid is well-characterized and involves several key enzymatic steps, primarily occurring in the liver.
Nicotinic Acid Metabolism
The biosynthesis of NAD+ from nicotinic acid occurs primarily through the Preiss-Handler pathway. This pathway involves the conversion of nicotinic acid into NAD+ through a series of enzymatic reactions.
3.1 The Preiss-Handler Pathway
The key steps in the Preiss-Handler pathway are:
-
Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid mononucleotide (NAMN).
-
Nicotinamide mononucleotide adenylyltransferases (NMNATs) then adenylate NAMN to form nicotinic acid adenine dinucleotide (NAAD).
-
NAD+ synthetase (NADS) finally amidates NAAD to synthesize NAD+.
Figure 1: The Preiss-Handler pathway for NAD+ synthesis from nicotinic acid.
Hypothesized Interaction of this compound with Nicotinic Acid Metabolism
Given the structural similarity between 3-pyridylacetic acid and nicotinic acid, it is hypothesized that 3-PAA-HCl may act as a competitive inhibitor of the enzymes involved in the Preiss-Handler pathway. The most likely target for this inhibition is Nicotinate Phosphoribosyltransferase (NAPRT), the first committed step in the pathway.
By competing with nicotinic acid for the active site of NAPRT, 3-PAA-HCl could potentially reduce the rate of NAMN synthesis, thereby limiting the downstream production of NAD+. This could have significant implications for cellular energy metabolism and signaling pathways that are dependent on NAD+.
Figure 2: Hypothesized competitive inhibition of NAPRT by 3-Pyridylacetic Acid.
Data Presentation
While direct quantitative data on the interaction between 3-PAA-HCl and nicotinic acid metabolism is not currently available in the public domain, this section provides relevant data on nicotinic acid metabolism and a template for presenting hypothetical data from future experiments.
5.1 Urinary Metabolites of Nicotinic Acid in Humans
The following table summarizes the major urinary metabolites of nicotinic acid in humans. The excretion rates can vary based on dietary intake and individual metabolic differences.
| Metabolite | Abbreviation | Typical 24-hour Urinary Excretion (mg) |
| Nicotinuric acid | NUA | 18.8 - 78.2[6] |
| N1-methylnicotinamide | MNA | Varies |
| N1-methyl-2-pyridone-5-carboxamide | 2-Py | 129.9 - 171.0[6] |
| N1-methyl-4-pyridone-3-carboxamide | 4-Py | ~7.12 µmol/day[7] |
Table 1: Major Urinary Metabolites of Nicotinic Acid in Humans.
5.2 Hypothetical Quantitative Data for 3-PAA-HCl Inhibition of NAPRT
The following table is a template for presenting hypothetical results from an in vitro enzyme inhibition assay, as detailed in the experimental protocols section.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Inhibition Type |
| 3-Pyridylacetic Acid | NAPRT | In vitro fluorescence | [Experimental Value] | [e.g., Competitive] |
| Nicotinic Acid | NAPRT | In vitro fluorescence | N/A (Substrate) | N/A |
Table 2: Hypothetical Data Template for NAPRT Inhibition by 3-Pyridylacetic Acid.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the relationship between 3-PAA-HCl and nicotinic acid metabolism.
6.1 In Vitro Enzyme Inhibition Assay for Nicotinate Phosphoribosyltransferase (NAPRT)
This protocol is designed to determine if 3-PAA-HCl can inhibit the enzymatic activity of NAPRT in a controlled in vitro setting.
6.1.1 Materials
-
Recombinant human NAPRT
-
Nicotinic acid
-
This compound
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
NAD-dependent dehydrogenase (e.g., glucose-6-phosphate dehydrogenase)
-
Resazurin
-
Diaphorase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
6.1.2 Procedure
-
Compound Preparation: Prepare a stock solution of 3-PAA-HCl in assay buffer. Perform serial dilutions to create a range of concentrations for testing.
-
Enzyme and Substrate Preparation: Prepare a master mix containing NAPRT, NMNAT, NAD-dependent dehydrogenase, resazurin, and diaphorase in the assay buffer. Prepare a substrate solution containing nicotinic acid and PRPP.
-
Assay Setup: To the wells of a 96-well plate, add the serially diluted 3-PAA-HCl or vehicle control.
-
Enzyme Addition: Add the enzyme master mix to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in resorufin (B1680543) fluorescence (Ex/Em = 560/590 nm) over time (e.g., every 2 minutes for 60 minutes) at 37°C.
-
Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the 3-PAA-HCl concentration and fit the data to a dose-response curve to determine the IC50 value.
6.2 Cell-Based Assay for Measuring Intracellular NAD+ and Metabolite Levels
This protocol describes how to treat cultured cells with 3-PAA-HCl and analyze the resulting changes in intracellular NAD+ and nicotinic acid metabolite concentrations using HPLC-MS/MS.
6.2.1 Materials
-
Human cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Nicotinic acid
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) with internal standards (e.g., 13C-labeled NAD+)
-
HPLC-MS/MS system
6.2.2 Experimental Workflow
Figure 3: Experimental workflow for the cell-based assay.
6.2.3 Detailed Procedure
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 3-PAA-HCl in the presence or absence of a fixed concentration of nicotinic acid. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol containing appropriate internal standards.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted samples into an HPLC-MS/MS system.
-
Use a suitable column (e.g., C18) and a gradient elution method to separate the metabolites.
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify NAD+, nicotinic acid, and its metabolites.
-
-
Data Analysis: Normalize the peak areas of the analytes to their respective internal standards. Compare the metabolite concentrations between the 3-PAA-HCl-treated groups and the control group to determine the effect of the compound on nicotinic acid metabolism.
Conclusion
The structural similarity between this compound and nicotinic acid strongly suggests a potential for interaction with the well-established metabolic pathways of nicotinic acid, particularly the Preiss-Handler pathway for NAD+ biosynthesis. This technical guide has outlined the theoretical basis for this interaction, proposing a mechanism of competitive inhibition of the key enzyme NAPRT. While direct experimental evidence is currently lacking in the literature, the provided in-depth experimental protocols offer a clear roadmap for researchers to investigate this hypothesis. Elucidating the nature of this relationship is crucial for understanding the potential pharmacological and toxicological effects of 3-PAA-HCl and other structurally related pyridine compounds. The methodologies and information presented herein are intended to facilitate and guide future research in this important area of metabolic science and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DPP-4 | TargetMol [targetmol.com]
- 3. This compound | 6419-36-9 [chemicalbook.com]
- 4. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 3-Pyridylacetic acid (HMDB0001538) [hmdb.ca]
- 6. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Pyridylacetic Acid Hydrochloride: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylacetic acid hydrochloride is a pivotal chemical intermediate with significant applications in the pharmaceutical industry.[1] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably risedronate sodium, a bisphosphonate used in the treatment of osteoporosis and other bone-related disorders.[2] This compound is also recognized as a metabolite of nicotine (B1678760) and other tobacco alkaloids.[3] Its versatile chemical nature, possessing both a pyridine (B92270) ring and a carboxylic acid function, makes it a subject of interest for various organic synthesis endeavors.[2][4] This technical guide provides an in-depth overview of the physical and chemical characteristics, synthesis protocols, and analytical methodologies for this compound.
Physical and Chemical Characteristics
This compound is typically a white to light yellow or beige crystalline powder.[5][6] It is known to be hygroscopic and should be stored in an inert atmosphere at room temperature.[5]
Quantitative Physical and Chemical Data
| Property | Value | References |
| Molecular Formula | C7H8ClNO2 | [6] |
| Molecular Weight | 173.6 g/mol | [6] |
| CAS Number | 6419-36-9 | [6] |
| Melting Point | 161-163 °C (lit.) | [5][6][7] |
| Boiling Point | 301.6°C at 760 mmHg | [7] |
| Flash Point | 136.2°C | [7] |
| Solubility | Soluble in water.[7][8] Sparingly soluble in DMSO and slightly soluble in methanol.[5][6] | [5][6][7][8] |
| Appearance | White to light yellow or beige crystalline powder, crystals, and/or chunks. | [5][6][7] |
| Purity | ≥98% | [9] |
| Storage Temperature | Room Temperature, under inert atmosphere. | [5][6] |
| Stability | Hygroscopic.[5] Stable for up to two years when stored in a tightly sealed container away from light and moisture.[9] | [5][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Shifts (ppm): 8.937, 8.892, 8.577, 8.095, 4.013[10]
-
-
Solvent: D₂O
-
Shifts (ppm): 8.80, 8.77, 8.601, 8.100, 4.059[10]
-
¹³C NMR Spectroscopy
Detailed ¹³C NMR data can be found in various chemical databases.[8]
IR Spectroscopy
Infrared spectroscopy data is available and is a key method for confirming the presence of functional groups.[8][11]
Mass Spectrometry
The monoisotopic mass is 173.024356 Da, which can be verified using ESI-MS.[2]
Experimental Protocols
The synthesis of this compound can be achieved through various routes. Below are summaries of common experimental protocols.
Synthesis from 2-Chloro-3-pyridineacetic Acid
This method involves the catalytic hydrogenation of 2-chloro-3-pyridineacetic acid.
Methodology:
-
Prepare a 25% mass fraction solution of 2-chloro-3-pyridineacetic acid sodium salt from 50 grams of 2-chloro-3-pyridineacetic acid.[5][12]
-
Add 47 g of 30% sodium hydroxide (B78521) solution, stir well, and filter any insoluble polymer.[5][12]
-
To the filtrate, add a 20% Raney nickel catalyst and heat to 90-95°C.[5][12]
-
Introduce hydrogen gas at atmospheric pressure or 1 MPa to carry out the reaction.[5][12]
-
After the reaction is complete, remove the catalyst by filtration.[5][12]
-
Add activated carbon for decolorization and then remove the solvent to obtain a viscous liquid containing NaCl crystals.[5][12]
-
Add 100 g of anhydrous ethanol (B145695) to the viscous liquid, dissolve completely, and filter to get an ethanol solution of 3-pyridylacetic acid.[5][12]
-
Remove the ethanol to obtain a viscous liquid. Water can be added and removed again to ensure dryness.[5][12]
-
Add 50 g of water and 35 g of hydrochloric acid and react at 50°C to form the salt.[5]
-
Dry the solution to remove water, yielding a viscous solid.[5]
-
Cool to room temperature, wash with 50 g of anhydrous ethanol, filter, and rinse the solid with a small amount of ethanol.[5]
-
Dry the final product to obtain this compound.[5]
Synthesis from 3-Vinylpyridine
This two-step chemical reaction provides a direct route to the target compound.
Methodology:
-
Formation of 3-pyridyl thioacetic acid morpholine (B109124):
-
To 86.8 g of 3-vinylpyridine, add 79 g of morpholine and 29 g of sulfur under stirring.[13]
-
Heat the mixture to reflux for 14 hours.[13]
-
Pour the reactant into ice water and filter the resulting crystals.[13]
-
Wash the crystals with ice water and air dry to yield 3-pyridyl thioacetic acid morpholine.[13]
-
-
Hydrolysis to this compound:
-
Mix 160.2 g of 3-pyridyl thioacetyl morpholine with 182 ml of hydrochloric acid and reflux for 5 hours.[13]
-
Filter the solution, and concentrate under reduced pressure.[13]
-
Cool the concentrate to induce crystallization.[13]
-
Refine the crystals with 110 ml of concentrated hydrochloric acid and dry to obtain the final product.[13]
-
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a common analytical technique for assessing the purity of this compound and related compounds.
HPLC Method
-
Column: Primesep N stationary phase column.[14]
-
Mobile Phase: An isocratic method with a simple mobile phase of water and acetonitrile (B52724) (MeCN) with an ammonium (B1175870) formate (B1220265) buffer.[14]
-
Detection: UV detection.[14]
This method can be used to separate 2-Pyridylacetic acid hydrochloride, this compound, and 4-Pyridylacetic acid hydrochloride.[14]
Visualizations
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization Workflow
Caption: Logical workflow for the analytical characterization of this compound.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical industries. A thorough understanding of its physical and chemical properties, coupled with robust synthesis and analytical methods, is essential for its effective utilization in research and development. This guide provides a comprehensive overview of these key aspects to support professionals in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 6419-36-9 | Benchchem [benchchem.com]
- 3. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | DPP-4 | TargetMol [targetmol.com]
- 5. This compound CAS#: 6419-36-9 [m.chemicalbook.com]
- 6. This compound Exporters and Suppliers [sgtlifesciences.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 3-Pyridylacetic Acid HCl - High Quality Organic Compound at Attractive Price [maksons.co.in]
- 10. This compound(6419-36-9) 1H NMR spectrum [chemicalbook.com]
- 11. This compound(6419-36-9) IR2 spectrum [chemicalbook.com]
- 12. This compound | 6419-36-9 [chemicalbook.com]
- 13. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 14. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Solubility and Stability of 3-Pyridylacetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 3-pyridylacetic acid hydrochloride. The information is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and analysis of this compound.
Introduction
This compound is a pyridine (B92270) derivative and a higher homologue of nicotinic acid (niacin).[1][2][3] It is recognized as a breakdown product of nicotine (B1678760) and other tobacco alkaloids.[1][2][3][4] In the pharmaceutical industry, it serves as a key intermediate in the synthesis of various compounds, most notably risedronate sodium, a bisphosphonate used for treating osteoporosis.[5] Understanding its solubility and stability is critical for its effective use in research and manufacturing. This compound is also known to be reactive with amines, alcohols, and carboxylic acids and can act as an acid catalyst.[1]
Physicochemical Properties
-
Appearance: White to light yellow or beige crystalline powder.[2][3][6][7]
-
Stability: The compound is known to be hygroscopic.[2][3][8]
Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. The quantitative and qualitative data are summarized in the table below.
| Solvent | Solubility | Concentration | Notes | Source |
| DMSO | Soluble | 45 mg/mL | 259.22 mM. Sonication is recommended to aid dissolution. | [1] |
| DMSO | Sparingly Soluble | - | - | [2][3] |
| Water | Soluble | - | - | [6][8][9] |
| Methanol | Slightly Soluble | - | - | [2][3] |
| Ethanol | Excellent Solubility | - | - | [9] |
Stability and Storage Recommendations
Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and stability information.
| Form | Storage Temperature | Duration | Conditions | Source |
| Solid (Powder) | -20°C | > 3 years | - | [1] |
| Solid (Powder) | Room Temperature | Up to 2 years | Inert atmosphere. Store in a tightly closed container in a cool, dry place away from direct light. | [2][3][6][8][9] |
| Stock Solution (in solvent) | -80°C | > 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Stock Solution (in solvent) | 4°C | > 1 week | For short-term storage. | [1] |
The compound is hygroscopic, meaning it can absorb moisture from the air.[2][3][8] Therefore, storage in a desiccated, inert atmosphere is crucial to prevent degradation.
Experimental Protocols and Workflows
Generalized Solubility Assessment Workflow
A common method for determining solubility is the shake-flask method, followed by concentration analysis of the saturated solution.
Caption: Generalized workflow for solubility determination.
Generalized Stability Study Workflow (Forced Degradation)
Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation stability study.
Biological Context and Relevant Pathways
3-Pyridylacetic acid is a metabolite of nicotine.[4] Its formation is part of the nicotine degradation pathway, making it relevant in toxicology and studies of tobacco exposure.
Nicotine Metabolism
The following diagram illustrates a simplified pathway showing the generation of 3-pyridylacetic acid from nicotine. Myosmine, an alkaloid present in tobacco and some foods, is a significant source of 3-pyridylacetic acid.[4]
Caption: Simplified metabolic pathway to 3-pyridylacetic acid.
References
- 1. This compound | DPP-4 | TargetMol [targetmol.com]
- 2. This compound CAS#: 6419-36-9 [m.chemicalbook.com]
- 3. This compound | 6419-36-9 [chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for 3-Pyridylacetic acid (HMDB0001538) [hmdb.ca]
- 5. This compound | 6419-36-9 | Benchchem [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound [chembk.com]
- 9. 3-Pyridylacetic Acid HCl - High Quality Organic Compound at Attractive Price [maksons.co.in]
- 10. This compound | SIELC Technologies [sielc.com]
Spectral Analysis of 3-Pyridylacetic Acid Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 3-Pyridylacetic acid hydrochloride (CAS 6419-36-9), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties.
Introduction
This compound is a pyridine (B92270) derivative with significant applications in the synthesis of various active pharmaceutical ingredients. A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and process monitoring in research and manufacturing environments. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, and IR spectral data, alongside the methodologies for their acquisition.
Spectroscopic Data
The following tables summarize the key quantitative spectral data for this compound.
¹H NMR Spectral Data
Proton NMR spectra of this compound have been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterium (B1214612) oxide (D₂O). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound.
| Protons | DMSO-d₆ (399.65 MHz)[1] | D₂O (89.56 MHz)[1] |
| H-2 | 8.937 | 8.80 |
| H-6 | 8.892 | 8.77 |
| H-4 | 8.577 | 8.601 |
| H-5 | 8.095 | 8.100 |
| -CH₂- | 4.013 | 4.059 |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 3-Pyridylacetic acid (Free Base) in D₂O (600 MHz).[2]
| Carbon | Chemical Shift (δ, ppm) |
| C-6 | 151.08 |
| C-2 | 148.73 |
| C-4 | 141.43 |
| C-5 | 126.90 |
| -CH₂- | 44.15 |
| C=O | Not reported in HSQC |
| C-3 | Not reported in HSQC |
Note: The chemical shifts of the quaternary carbons (C=O and C-3) are not observed in a standard HSQC experiment.
Infrared (IR) Spectral Data
Infrared spectroscopy data for this compound is available, typically acquired using a potassium bromide (KBr) disc or as a nujol mull. Specific peak frequencies are crucial for identifying functional groups. While a complete list of absorption bands was not found in the available search results, the expected characteristic absorptions are outlined below based on the structure of the molecule.
Table 3: Expected Characteristic IR Absorption Ranges for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Carboxylic acid) | 1730-1700 |
| C=C and C=N stretch (Aromatic ring) | 1600-1475 |
| C-O stretch (Carboxylic acid) | 1300-1200 |
| O-H bend (Carboxylic acid) | 1440-1395 and 950-910 |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. Complete dissolution should be ensured, with gentle vortexing if necessary.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, with typical frequencies ranging from 300 to 600 MHz for the proton channel. For ¹H NMR in DMSO-d₆, the residual solvent peak at ~2.50 ppm is often used as an internal reference. For D₂O, an external or internal standard may be used. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum.
Infrared (IR) Spectroscopy
KBr Pellet Method: Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.
Nujol Mull Method: A small amount of the solid sample is ground to a fine powder and then a few drops of Nujol (mineral oil) are added to create a thick paste (mull). This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis.
Instrumentation and Data Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol on salt plates is recorded separately and subtracted from the sample spectrum.
Workflow and Data Analysis
The process of obtaining and interpreting the spectral data for this compound can be visualized as a logical workflow.
This diagram illustrates the sequential steps from sample preparation to the final generation of a technical report, highlighting the distinct pathways for NMR and IR analysis that converge during data interpretation.
References
3-Pyridylacetic Acid Hydrochloride: A Technical Guide on its Formation as a Breakdown Product of Tobacco Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylacetic acid hydrochloride is a significant metabolite derived from the breakdown of various tobacco alkaloids, most notably nicotine (B1678760), nornicotine (B190312), and myosmine (B191914). Its presence in biological systems serves as a biomarker for tobacco exposure and its formation pathways are of considerable interest in the fields of toxicology, pharmacology, and drug metabolism. This technical guide provides an in-depth analysis of the generation of 3-pyridylacetic acid from tobacco alkaloids, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of the metabolic pathways involved.
Data Presentation: Quantitative Analysis of 3-Pyridylacetic Acid Formation
The metabolic conversion of tobacco alkaloids to 3-pyridylacetic acid is a complex process with varying yields depending on the precursor alkaloid and the biological system. The following tables summarize the key quantitative data available in the literature.
| Precursor Alkaloid | Metabolite | Yield (%) | Biological System | Reference |
| Myosmine | 3-Pyridylacetic acid | 20-26% | Wistar rats (in vivo) | [1] |
| Myosmine | 4-Oxo-4-(3-pyridyl)butyric acid | 50-63% | Wistar rats (in vivo) | [1] |
Table 1: Quantitative Yields of Major Metabolites from Myosmine Metabolism in Wistar Rats.
| Analyte | Mean Concentration (ng/mL) in Urine of Smokers | Mean Concentration (ng/mL) in Urine of Nicotine Patch Users |
| (S)-4-hydroxy-4-(3-pyridyl)butanoic acid | 14.1 ± 8.0 | 4.1 ± 3.3 |
| (R)-4-hydroxy-4-(3-pyridyl)butanoic acid | 1120 ± 600 | 363 ± 228 |
| 4-Oxo-4-(3-pyridyl)butanoic acid | 228 ± 129 | 97.5 ± 80.6 |
Table 2: Urinary Concentrations of 3-Pyridylacetic Acid Precursors in Humans.[2]
Metabolic Pathways of Tobacco Alkaloid Breakdown
The generation of 3-pyridylacetic acid from tobacco alkaloids involves a series of enzymatic reactions. The primary pathways for nicotine, nornicotine, and myosmine converge on the formation of key intermediates, 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid, which are subsequently metabolized to 3-pyridylacetic acid.
Mammalian Metabolic Pathway
In mammals, the breakdown of nicotine and nornicotine is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2A13.[3] Myosmine, a minor tobacco alkaloid, also serves as a significant precursor.
References
- 1. Metabolism of myosmine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of nicotine and cotinine by human cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Significance of 3-Pyridylacetic Acid in Human Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Pyridylacetic acid (3-PAA), a monocarboxylic acid, is primarily recognized in human metabolism as a significant xenobiotic metabolite of nicotine (B1678760) and related tobacco alkaloids.[1][2] Its presence and concentration in biological fluids serve as a reliable biomarker for tobacco exposure. Beyond its role as a metabolic byproduct, 3-PAA is structurally analogous to nicotinic acid (niacin), suggesting potential, albeit less studied, interactions with lipid metabolism pathways.[3][4][5] In the pharmaceutical sector, 3-PAA is a critical chemical intermediate, most notably in the synthesis of risedronate, a bisphosphonate drug for treating osteoporosis.[4][6] This guide provides an in-depth review of the metabolic origins, quantification, and analytical methodologies for 3-PAA, offering a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
Metabolic Pathways and Biological Role
Origin as a Xenobiotic Metabolite
The primary source of 3-pyridylacetic acid in humans is the metabolism of tobacco alkaloids, particularly nicotine.[1][2][3] One of the key precursors appears to be myosmine (B191914), an alkaloid present in tobacco products and various foods.[3][7] The metabolic conversion of myosmine yields two major metabolites: 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid.[3][7] The pathway involves the formation of 4-(3-pyridyl)-butanoate as an intermediate, which is then converted to 3-PAA.[3][7]
Due to its origin, 3-PAA is a specific biomarker for exposure to tobacco products. Its detection and quantification in urine or blood can provide insights into an individual's smoking status or exposure to secondhand smoke.
Relationship to Nicotinic Acid
3-Pyridylacetic acid is considered a higher homolog of nicotinic acid (niacin or Vitamin B3).[4] This structural similarity has led to investigations into its potential as an antilipemic agent, mirroring the lipid-lowering effects of niacin.[4][8] While the direct mechanisms of 3-PAA on lipid metabolism in humans are not as extensively characterized as those of niacin, its potential to influence these pathways remains an area of interest for metabolic research.
Pharmaceutical Significance
Beyond its direct role in human metabolism, 3-PAA is a vital building block in the pharmaceutical industry.[9][10] Its most prominent application is as a key precursor in the chemical synthesis of risedronate sodium, a medication used to treat and prevent osteoporosis and Paget's disease of bone.[4][6]
Quantitative Metabolic Data
Quantitative analysis of 3-PAA provides valuable data for toxicological studies and clinical diagnostics. The following tables summarize key quantitative findings from existing research.
| Parameter | Value | Biospecimen | Source Population | Reference |
| Arithmetic Mean Concentration | 7.09 µg/mL | Urine | Volunteers | [2] |
| Geometric Mean Concentration | 7.72 µg/mL | Urine | Volunteers | [2] |
Table 1: Urinary Concentrations of 3-Pyridylacetic Acid in Humans.
| Precursor | Metabolite | Metabolic Yield | Reference |
| Myosmine | 3-Pyridylacetic acid | 20-26% | [3][7] |
| Myosmine | 4-oxo-4-(3-pyridyl)butyric acid | 50-60% | [3][7] |
Table 2: Major Metabolites of Myosmine Metabolism.
Visualization of Pathways and Workflows
Metabolic Pathway of Myosmine to 3-Pyridylacetic Acid
The following diagram illustrates the metabolic conversion of the tobacco alkaloid myosmine into its primary metabolites, including 3-pyridylacetic acid.
Caption: Metabolic conversion of Myosmine to 3-PAA.
General Analytical Workflow for 3-PAA Quantification
This workflow outlines the typical steps involved in the analysis of 3-PAA from biological samples using liquid chromatography-mass spectrometry (LC-MS).
Caption: General workflow for 3-PAA analysis.
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate quantification of 3-PAA in biological matrices. Below are protocols based on established High-Performance Liquid Chromatography (HPLC) techniques.
Protocol 1: Isocratic HPLC-UV Method
This protocol is adapted from a method for separating pyridylacetic acid isomers and is suitable for baseline quantification.
-
Objective: To separate and quantify 3-Pyridylacetic acid using isocratic reverse-phase HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: Primesep C (4.6 x 150 mm, 5 µm, 100 Å).[11]
-
-
Reagents:
-
Acetonitrile (MeCN), HPLC grade.
-
Water, HPLC grade.
-
-
Mobile Phase Preparation:
-
Prepare a 10 mM ammonium formate buffer in water.
-
Adjust the pH of the buffer to 4.0 using formic acid.
-
The mobile phase consists of Acetonitrile (MeCN) and the 10 mM ammonium formate buffer (pH 4.0) in a 10:90 (v/v) ratio.[11]
-
-
Chromatographic Conditions:
-
Sample Preparation (from Urine):
-
Centrifuge a urine sample to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample 1:10 with the mobile phase before injection.
-
-
Quantification:
-
Prepare a series of calibration standards of 3-PAA in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of 3-PAA in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Gradient HPLC-UV Method
This protocol uses a gradient elution, which can be beneficial for samples with more complex matrices.
-
Objective: To achieve high-resolution separation of 3-Pyridylacetic acid and its derivatives using gradient HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a gradient pump and UV detector.
-
Column: Primesep 200 (4.6 x 250 mm, 5 µm, 100 Å).[12]
-
-
Reagents:
-
Acetonitrile (MeCN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid, LC-MS grade.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.05% formic acid.
-
Mobile Phase B: Acetonitrile with 0.05% formic acid.
-
-
Chromatographic Conditions:
-
Sample Preparation: Follow the same procedure as described in Protocol 1.
-
Quantification: Follow the same procedure as described in Protocol 1. For more advanced studies, this HPLC method can be coupled with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity, using electrospray ionization (ESI) in positive mode.
References
- 1. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exposome-Explorer - 3-Pyridylacetic acid (Compound) [exposome-explorer.iarc.fr]
- 3. Human Metabolome Database: Showing metabocard for 3-Pyridylacetic acid (HMDB0001538) [hmdb.ca]
- 4. 3-Pyridylacetic acid hydrochloride | 6419-36-9 | Benchchem [benchchem.com]
- 5. [3-Pyridylacetic acid: drug kinetics and relations with the metabolism of nicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]
- 8. This compound | 6419-36-9 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. datainsightsmarket.com [datainsightsmarket.com]
- 11. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep C Column | SIELC Technologies [sielc.com]
- 12. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
The Discovery and History of 3-Pyridylacetic Acid Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyridylacetic acid hydrochloride is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of second-generation bisphosphonates such as Risedronate sodium, a key therapeutic agent in the management of osteoporosis. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, chemical properties, and applications. The document presents a compilation of quantitative data, detailed experimental protocols from seminal literature, and visual representations of synthetic routes and relevant biological pathways to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound, with the chemical formula C₇H₈ClNO₂, is a pyridine (B92270) derivative characterized by an acetic acid group at the 3-position of the pyridine ring.[1] Its significance in the pharmaceutical industry primarily stems from its function as a critical building block for more complex molecules.[2] The presence of both a basic pyridine ring and an acidic carboxylic acid moiety imparts amphoteric properties to the molecule, allowing for versatile reactivity.[3] This guide traces the historical milestones in the synthesis of this compound, from its early preparations to more refined industrial processes, and explores its biological relevance, largely through the action of its downstream derivatives.
Discovery and Historical Synthesis
The first significant report on the synthesis of 3-Pyridylacetic acid appeared in the mid-20th century. A seminal paper published in the Journal of the American Chemical Society in 1947 by Schwenk and Papa is widely cited as one of the earliest documented preparations.[4][5][6] This pioneering work utilized the Willgerodt-Kindler reaction, a method that converts aryl alkyl ketones to the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[7][8]
The historical synthesis started from 3-acetylpyridine (B27631), which was reacted with sulfur and morpholine (B109124) to yield 3-pyridinethioacetylmorpholine. Subsequent hydrolysis of this intermediate with hydrochloric acid afforded this compound.[4][5][6] This method, while foundational, was later refined to improve yields and simplify the procedure.[4]
Key Historical Synthetic Method: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction of 3-acetylpyridine remains a cornerstone in the historical context of this compound synthesis. The overall transformation is a two-step process.
Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction (Based on historical accounts) [4][5][6]
Step 1: Synthesis of 3-Pyridinethioacetylmorpholine
-
A mixture of 3-acetylpyridine, sulfur, and morpholine is heated under reflux. The molar ratio of the reactants is a critical parameter, with typical ratios of 3-acetylpyridine to sulfur to morpholine being in the range of 1:1-1.2:4-8.[9]
-
The reaction is typically carried out for several hours.
-
Upon completion, the reaction mixture is poured into ice water to precipitate the crude 3-pyridinethioacetylmorpholine.
-
The solid is collected by filtration, washed with cold water, and dried.
Step 2: Hydrolysis to this compound
-
The crude 3-pyridinethioacetylmorpholine is suspended in hydrochloric acid.
-
The mixture is heated under reflux for a period of 4 to 10 hours.[9]
-
After the hydrolysis is complete, the solution may be treated with activated carbon for decolorization.
-
The solution is then concentrated under reduced pressure.
-
Upon cooling, this compound crystallizes and is collected by filtration.
-
The final product can be further purified by recrystallization.
Modern Synthetic Routes
Over the years, several alternative and improved methods for the synthesis of this compound have been developed to enhance yield, reduce cost, and improve safety and environmental impact.
Synthesis from 3-Vinylpyridine (B15099)
A notable alternative route involves the use of 3-vinylpyridine as the starting material. This method also proceeds through a thioamide intermediate.[5]
Experimental Protocol: Synthesis from 3-Vinylpyridine [5]
-
3-Vinylpyridine is reacted with morpholine and sulfur.
-
The resulting 3-pyridinethioacetylmorpholine is then hydrolyzed with hydrochloric acid, similar to the final step of the Willgerodt-Kindler route, to yield this compound.
Three-Component Synthesis
More recent innovations include a three-component synthesis approach, which offers a more convergent and efficient route to pyridylacetic acid derivatives.[3]
Experimental Workflow: Three-Component Synthesis
Caption: Workflow for a three-component synthesis of 3-pyridylacetic acid derivatives.
Quantitative Data
The following tables summarize the key quantitative data reported for the synthesis and properties of this compound from various sources.
Table 1: Synthesis Yields of this compound and Intermediates
| Starting Material | Intermediate | Intermediate Yield (%) | Final Product | Final Yield (%) | Reference(s) |
| 3-Acetylpyridine | 3-Pyridinethioacetylmorpholine | Not specified | This compound | 58.5 - 63.8 | [6] |
| 3-Vinylpyridine | 3-Pyridinethioacetylmorpholine | 87.3 - 90 | This compound | 86 - 88 | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6419-36-9 | [2] |
| Molecular Formula | C₇H₈ClNO₂ | [10] |
| Molecular Weight | 173.60 g/mol | [10] |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 161-163 °C | [4] |
| Solubility | Soluble in water | [10] |
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, most notably Risedronate sodium.[5] Risedronate is a bisphosphonate used for the treatment of osteoporosis and Paget's disease of bone.[11]
Signaling Pathways
While there is limited information on the direct biological signaling pathways of this compound itself, its critical role as a precursor to Risedronate sodium makes the latter's mechanism of action highly relevant. Risedronate and other nitrogen-containing bisphosphonates inhibit osteoclast-mediated bone resorption by targeting the mevalonate (B85504) pathway.[9][11]
Specifically, Risedronate inhibits the enzyme farnesyl pyrophosphate synthase (FPPS).[9] This inhibition prevents the synthesis of isoprenoid lipids that are essential for the post-translational modification of small GTPase signaling proteins. The disruption of this process leads to osteoclast apoptosis, thereby reducing bone resorption.[9]
Diagram of the Risedronate Signaling Pathway in Osteoclasts
Caption: Risedronate inhibits FPPS in the mevalonate pathway, leading to osteoclast apoptosis.
Other Biological Relevance
3-Pyridylacetic acid is also known to be a metabolite of nicotine (B1678760) and other tobacco alkaloids.[12][13][14] Some studies have suggested that derivatives of 3-pyridylacetic acid may possess anti-inflammatory or antiviral properties, though these are areas of ongoing research.[10][12] There is also a mention of 3-Pyridylacetic acid having antilipemic properties.[2]
Conclusion
This compound holds a significant place in the history of pharmaceutical chemistry, primarily due to its indispensable role in the synthesis of important drugs like Risedronate sodium. Its synthesis has evolved from the early applications of the Willgerodt-Kindler reaction to more efficient and varied modern methodologies. This guide has provided a detailed overview of its discovery, historical and modern synthesis, and its biological relevance, offering a valuable technical resource for professionals in the field of drug development and organic synthesis. The continued exploration of pyridylacetic acid derivatives may yet uncover new therapeutic applications.
References
- 1. The effect of risedronate on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 6419-36-9 [chemicalbook.com]
- 3. This compound | 6419-36-9 | Benchchem [benchchem.com]
- 4. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 5. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. Willgerodt_rearrangement [chemeurope.com]
- 9. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Risedronate Sodium | C7H10NNaO7P2 | CID 4194514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for 3-Pyridylacetic acid (HMDB0001538) [hmdb.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Pyridylacetic Acid Hydrochloride from 3-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-Pyridylacetic acid hydrochloride, a key intermediate in the pharmaceutical industry, starting from 3-methylpyridine (B133936) (also known as 3-picoline). Two primary synthetic routes are presented: Route A , proceeding through the ammoxidation of 3-methylpyridine to 3-cyanopyridine (B1664610) followed by hydrolysis and chain elongation; and Route B , involving the direct oxidation of 3-methylpyridine to nicotinic acid, which is then converted to the target compound. This document includes comprehensive experimental protocols, tabulated quantitative data for reaction parameters and yields, and visual diagrams of the synthetic pathways and experimental workflows to aid in laboratory-scale synthesis and process development.
Introduction
3-Pyridylacetic acid and its hydrochloride salt are valuable building blocks in organic synthesis, most notably as a precursor for the production of pharmaceuticals such as risedronate sodium, a bisphosphonate used in the treatment of osteoporosis. The synthesis of this compound from the readily available and cost-effective starting material, 3-methylpyridine, is of significant industrial interest. This document outlines two viable synthetic strategies, providing detailed procedures and expected outcomes to guide researchers in the preparation of this important intermediate.
Synthetic Strategies
Two principal synthetic pathways for the preparation of this compound from 3-methylpyridine are detailed below.
Route A: Ammoxidation Pathway
This route involves the initial conversion of 3-methylpyridine to 3-cyanopyridine via an ammoxidation reaction. The resulting nitrile is then hydrolyzed to nicotinic acid. Nicotinic acid is subsequently converted to 3-acetylpyridine (B27631), which undergoes a Willgerodt-Kindler reaction to form a thioamide intermediate, followed by hydrolysis to yield 3-pyridylacetic acid. The final step is the formation of the hydrochloride salt.
Route B: Direct Oxidation Pathway
In this alternative route, 3-methylpyridine is directly oxidized to nicotinic acid using a suitable oxidizing agent. The subsequent steps, starting from nicotinic acid, follow the same sequence as in Route A: conversion to 3-acetylpyridine, Willgerodt-Kindler reaction, hydrolysis, and salt formation.
Experimental Protocols
Route A: Ammoxidation Pathway
Step 1: Ammoxidation of 3-Methylpyridine to 3-Cyanopyridine
The gas-phase ammoxidation of 3-methylpyridine is a high-yield industrial process.[1]
-
Reaction Conditions:
-
Catalyst: A common catalyst is a mixture of metal oxides, such as V₂O₅, MoO₃, and TiO₂ supported on silica (B1680970) (SiO₂).[1]
-
Reactants: 3-methylpyridine, ammonia (B1221849) (NH₃), and air (as the source of oxygen).
-
Temperature: 350-400 °C.[1]
-
Pressure: Atmospheric pressure.
-
-
Protocol:
-
A gaseous mixture of 3-methylpyridine, ammonia, and air is passed through a fixed-bed or fluidized-bed reactor containing the catalyst.
-
The molar ratio of reactants is crucial for optimal yield and selectivity. A typical ratio of 3-methylpyridine:ammonia:oxygen is in the range of 1:4-14:12-40.
-
The reaction is highly exothermic, and temperature control is critical.
-
The effluent gas stream containing 3-cyanopyridine, unreacted starting materials, and byproducts is cooled.
-
The 3-cyanopyridine product is typically recovered by quenching the gas stream in water or an appropriate solvent, followed by extraction and distillation.[2]
-
Step 2: Hydrolysis of 3-Cyanopyridine to Nicotinic Acid
The hydrolysis of 3-cyanopyridine can be achieved under acidic or basic conditions, or through biocatalysis.[3][4]
-
Protocol (Acid Hydrolysis):
-
To a round-bottom flask equipped with a reflux condenser, add 3-cyanopyridine and an excess of aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to the isoelectric point of nicotinic acid (pH 3-4) using a suitable base (e.g., sodium hydroxide (B78521) solution).
-
The nicotinic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the product.
-
Step 3: Conversion of Nicotinic Acid to 3-Acetylpyridine
This conversion is a key step to prepare the substrate for the Willgerodt-Kindler reaction.[5][6]
-
Protocol:
-
Esterify nicotinic acid to ethyl nicotinate (B505614) by refluxing with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid.[7]
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, place sodium metal and anhydrous ethyl acetate (B1210297).
-
Heat the mixture to reflux.
-
Add a solution of ethyl nicotinate in ethyl acetate dropwise to the refluxing mixture.
-
Continue refluxing for several hours.
-
After cooling, cautiously add water to quench the unreacted sodium.
-
Acidify the mixture with sulfuric acid and reflux to effect hydrolysis and decarboxylation.
-
Neutralize the solution and extract the 3-acetylpyridine with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the product by distillation.[8]
-
Step 4: Willgerodt-Kindler Reaction of 3-Acetylpyridine
This reaction transforms the acetyl group into a thioamide, which is a precursor to the acetic acid moiety.[8][9]
-
Protocol:
-
In a round-bottom flask, mix 3-acetylpyridine, morpholine, and elemental sulfur.[8]
-
Heat the mixture to reflux for 12 hours.[9]
-
After cooling, pour the reaction mixture into ice water to precipitate the product, 3-(morpholin-4-yl)-3-thioxo-1-(pyridin-3-yl)propan-1-one (3-pyridinethioacetylmorpholine).
-
Collect the solid by filtration, wash with cold water, and air dry.[8]
-
Step 5: Hydrolysis of 3-Pyridinethioacetylmorpholine to 3-Pyridylacetic Acid
-
Protocol:
Step 6: Formation of this compound
-
Protocol:
-
Concentrate the acidic aqueous solution from the previous step under reduced pressure.
-
Cool the concentrated solution to induce crystallization of this compound.
-
Collect the crystals by filtration, wash with a small amount of cold concentrated hydrochloric acid, and dry under vacuum.[10]
-
Route B: Direct Oxidation Pathway
Step 1: Direct Oxidation of 3-Methylpyridine to Nicotinic Acid
Several methods are available for the direct oxidation of 3-methylpyridine.
-
Protocol (Using Nitric Acid):
-
In a suitable reactor, heat concentrated nitric acid.
-
Carefully add 3-methylpyridine portion-wise to the hot nitric acid.
-
Maintain the reaction mixture at an elevated temperature (e.g., 200-300 °C) under pressure for several hours.
-
After the reaction is complete, cool the mixture and carefully neutralize it to precipitate the nicotinic acid.
-
Isolate the product by filtration.
-
Steps 2-5:
The subsequent steps for the conversion of nicotinic acid to this compound are identical to Steps 3-6 in Route A .
Data Presentation
The following tables summarize the quantitative data for the key reactions described in the protocols.
Table 1: Reaction Parameters and Yields for Route A
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammoxidation | 3-Methylpyridine, NH₃, Air, V₂O₅/MoO₃/TiO₂ catalyst | 350-400 | - | >90 | [1] |
| 2 | Hydrolysis | 3-Cyanopyridine, HCl | Reflux | Varies | High | [3] |
| 3 | Acylation | Ethyl nicotinate, Ethyl acetate, Sodium | Reflux | 5 | 90 | [8] |
| 4 | Willgerodt-Kindler | 3-Acetylpyridine, Morpholine, Sulfur | Reflux | 12 | 82 | [8] |
| 5 & 6 | Hydrolysis & Salt Formation | 3-Pyridinethioacetylmorpholine, HCl | Reflux | 6 | 75 | [8][10] |
Table 2: Reaction Parameters and Yields for Route B (Step 1)
| Method | Oxidizing Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitric Acid Oxidation | Conc. HNO₃ | - | 200-300 | Varies | ~90 | - |
Visualizations
Synthetic Pathways
Caption: Synthetic pathways from 3-methylpyridine to this compound.
Experimental Workflow: Willgerodt-Kindler Reaction and Subsequent Hydrolysis
References
- 1. mdpi.com [mdpi.com]
- 2. CA1169864A - Process for producing 3-cyano-pyridine - Google Patents [patents.google.com]
- 3. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 6. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 9. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 10. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
Application Note: A Streamlined Two-Step Synthesis of 3-Pyridylacetic Acid Hydrochloride from 3-Vinylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Pyridylacetic acid hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor for Risedronate Sodium, a bisphosphonate used in the treatment of osteoporosis.[1][2] This application note details a concise and efficient two-step method for the preparation of this compound, starting from the readily available 3-vinylpyridine (B15099). This process, adapted from established methodologies, offers a simplified workflow with high yields, making it a valuable protocol for laboratory and potential scale-up applications.[3]
The synthesis proceeds via an intermediate, 3-pyridyl thioacid morpholine (B109124), which is formed by the reaction of 3-vinylpyridine with morpholine and sulfur.[3] Subsequent hydrolysis of this intermediate with hydrochloric acid affords the desired this compound.[3] This method avoids the use of hazardous reagents such as potassium cyanide, which are employed in other synthetic routes.[4]
Overall Reaction Scheme:
Experimental Protocols
This section provides detailed experimental procedures for the two key steps in the synthesis of this compound from 3-vinylpyridine.
Part 1: Synthesis of 3-Pyridyl Thioacid Morpholine
-
Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, combine 86.8 g of 3-vinylpyridine, 79 g of morpholine, and 29 g of sulfur.[3]
-
Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for 12 hours.[3]
-
Work-up and Isolation: After the reaction is complete, pour the reaction mixture into ice water.[3] The product will precipitate as a crystalline solid.
-
Purification: Filter the crude product and wash the crystals with ice water.[3]
-
Drying: Allow the collected faint yellow crystals to air dry to obtain 3-pyridyl thioacid morpholine.[3]
Part 2: Hydrolysis to this compound
-
Reagent Preparation: In a reaction vessel set up for reflux, mix 160.2 g of the 3-pyridyl thioacid morpholine obtained in Part 1 with 182 ml of hydrochloric acid.[3]
-
Reaction: Heat the mixture to reflux and maintain for 6 hours.[3]
-
Decolorization and Concentration: After hydrolysis, filter the solution and decolorize it with activated carbon.[3] Concentrate the filtrate under reduced pressure.[3]
-
Crystallization: Cool the concentrated solution to induce crystallization.[3]
-
Recrystallization and Drying: Refine the crystals with 130 ml of concentrated hydrochloric acid and then dry to yield the final product, this compound, as white crystals.[3]
Data Presentation
The following tables summarize the quantitative data from the described synthesis protocol.
Table 1: Reagent Quantities and Yields
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 3-Vinylpyridine | Morpholine, Sulfur | 3-Pyridyl Thioacid Morpholine | 87.3% |
| 2 | 3-Pyridyl Thioacid Morpholine | Hydrochloric Acid | This compound | 86% |
Table 2: Product Characterization
| Product | Appearance |
| 3-Pyridyl Thioacid Morpholine | Faint yellow crystalline solid |
| This compound | White crystalline solid |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Diagram 2: Logical Relationship of Reaction Steps
Caption: Logical progression of the synthesis from starting material to final product.
References
- 1. This compound | 6419-36-9 | Benchchem [benchchem.com]
- 2. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 3. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
Application Notes and Protocols: Synthesis of 3-Pyridylacetic Acid via the Willgerodt-Kindler Reaction
Introduction
The Willgerodt-Kindler reaction is a powerful synthetic tool for the conversion of aryl alkyl ketones into the corresponding ω-aryl-substituted carboxylic acids and their derivatives. This reaction has found significant application in the pharmaceutical and agrochemical industries. One notable application is the synthesis of 3-pyridylacetic acid, a key intermediate in the production of various commercial products. The reaction typically proceeds in two stages: first, the formation of a thioamide intermediate by reacting an aryl alkyl ketone with an amine (commonly morpholine) and elemental sulfur, followed by hydrolysis of the thioamide to yield the desired carboxylic acid.[1][2][3] Recent advancements, including the use of microwave-assisted heating, have led to the development of new, high-yielding, and more environmentally friendly protocols.[4][5][6][7]
This document provides detailed application notes and protocols for the synthesis of 3-pyridylacetic acid using the Willgerodt-Kindler reaction, targeting researchers, scientists, and professionals in drug development.
Reaction Mechanism
The Willgerodt-Kindler reaction involves the rearrangement of an aryl alkyl ketone to a terminal amide or thioamide. The Kindler modification, which utilizes an amine and sulfur, proceeds through the formation of a thioamide intermediate. The generally accepted mechanism involves the following key steps:
-
Enamine Formation: The reaction initiates with the formation of an enamine from the starting ketone (e.g., 3-acetylpyridine) and a secondary amine, such as morpholine.[1]
-
Reaction with Sulfur: The enamine then acts as a nucleophile and attacks elemental sulfur.[1]
-
Rearrangement: The crucial rearrangement step occurs through a series of proposed intermediates, including a temporary aziridine (B145994) ring, leading to the migration of the amine group along the carbon chain.[1][3]
-
Thioamide Formation: Tautomerization of the rearranged intermediate yields the stable thioamide.[1][3]
-
Hydrolysis: The final step is the hydrolysis of the thioamide, typically under acidic or basic conditions, to produce the corresponding carboxylic acid, in this case, 3-pyridylacetic acid.[8]
Caption: Mechanism of the Willgerodt-Kindler Reaction.
Experimental Protocols
Several synthetic routes have been established for the synthesis of 3-pyridylacetic acid, with common starting materials including 3-acetylpyridine, 3-vinylpyridine, and nicotinic acid derivatives.[9] The following protocol details the synthesis starting from 3-acetylpyridine, which is a widely adopted method.[8]
Protocol 1: Synthesis of 3-Pyridylacetic Acid from 3-Acetylpyridine
This protocol is divided into two main stages: the formation of the thioamide intermediate (3-pyridylthioacetylmorpholine) and its subsequent hydrolysis to 3-pyridylacetic acid.
Stage 1: Synthesis of 3-Pyridylthioacetylmorpholine
-
Reactant Preparation: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 3-acetylpyridine, morpholine, and elemental sulfur.
-
Reaction: Heat the mixture to reflux (approximately 110°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically carried out for 12-14 hours.[10][11]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water. The crude thioamide product will precipitate as an oily or solid material.[10][11] Isolate the product by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[10]
Stage 2: Hydrolysis of 3-Pyridylthioacetylmorpholine
-
Acid Hydrolysis: Suspend the crude 3-pyridylthioacetylmorpholine in a solution of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux for several hours (typically 2.5-5 hours) to ensure complete hydrolysis.[10][11]
-
Isolation and Purification: After cooling, the 3-pyridylacetic acid hydrochloride will crystallize. The product can be collected by filtration. Further purification can be achieved by recrystallization. To obtain the free 3-pyridylacetic acid, the hydrochloride salt can be neutralized with a base.
Caption: General experimental workflow for the synthesis.
Data Presentation
The following table summarizes the reaction parameters and yields for the synthesis of 3-pyridylacetic acid and its intermediate from different starting materials as reported in the literature.
| Starting Material | Amine | Sulfur (molar eq.) | Reaction Temp. (°C) | Reaction Time (h) | Intermediate | Intermediate Yield (%) | Final Product | Overall Yield (%) |
| 3-Acetylpyridine | Morpholine | 1.0 | 110 | 12 | 3-Pyridylthioacetylmorpholine | Not specified | 3-Pyridylacetic Acid HCl | 58-63.8 |
| 3-Vinylpyridine | Morpholine | 1.0 | Reflux | 14 | 3-Pyridylthioacetylmorpholine | 90 | 3-Pyridylacetic Acid HCl | ~86 (from 3-vinylpyridine) |
| Nicotinic Acid | Not directly applicable | Not applicable | Various | Various | Various | Not applicable | 3-Pyridylacetic Acid HCl | Not specified |
Note: Yields can vary significantly based on the specific reaction conditions and purification methods employed.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. Willgerodt_rearrangement [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the Willgerodt-Kindler reaction. | Semantic Scholar [semanticscholar.org]
- 8. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 9. This compound | 6419-36-9 | Benchchem [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
The Pivotal Role of 3-Pyridylacetic Acid Hydrochloride in the Synthesis of Risedronate Sodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the critical role of 3-pyridylacetic acid hydrochloride in the chemical synthesis of risedronate sodium, a third-generation bisphosphonate used in the treatment of osteoporosis. These application notes and protocols are intended to serve as a comprehensive resource, offering insights into the reaction mechanisms, experimental procedures, and key quantitative data to facilitate research and development in this area.
Introduction
Risedronate sodium, the active pharmaceutical ingredient in medications for bone disorders, is synthesized through a multi-step process where this compound often serves as a crucial starting material or key intermediate.[1][2][3] The synthesis of the core structure of risedronate, risedronic acid, involves the formation of a geminal bisphosphonate group on the carbon adjacent to the pyridine (B92270) ring. The use of 3-pyridylacetic acid or its hydrochloride salt is a common and effective strategy to achieve this transformation.[4][5]
The general synthetic pathway involves the reaction of 3-pyridylacetic acid (or its hydrochloride salt) with phosphorous acid in the presence of a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃).[4][5][6] This reaction, often conducted under heated conditions, leads to the formation of risedronic acid. Subsequent neutralization with a sodium base yields the final product, risedronate sodium.[5][7] Various modifications to this core reaction have been developed to improve yield, purity, and industrial scalability, including the use of different solvents or solvent-free conditions.[4][5][8]
Synthesis Pathway of Risedronate Sodium
The chemical transformation from this compound to risedronate sodium is a multi-step process. The following diagram illustrates the key steps involved in this synthesis.
Caption: Chemical synthesis pathway from 3-pyridylacetic acid to risedronate sodium.
Comparative Data on Risedronate Synthesis Protocols
The efficiency of risedronate sodium synthesis can vary significantly depending on the chosen methodology. The following table summarizes quantitative data from different published protocols, highlighting the impact of various reaction conditions on the overall yield.
| Protocol | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protocol 1 | This compound | Phosphorous acid, Phosphorus trichloride | None | 60-65 then 90-95 | 1 then 6 | Not specified for risedronic acid, 56% for final sodium salt | [5][7] |
| Protocol 2 | 3-Pyridylacetic acid | Phosphorous acid, Phosphorus trichloride | Chlorobenzene | 100 (boiling water bath) | 3 | Not specified | [4] |
| Protocol 3 | 3-Pyridylacetic acid | Phosphorous acid, Phosphorus trichloride | Acetonitrile | 70-75 (reflux) | 5 | 84.58 (for risedronic acid) | [8] |
| Protocol 4 | This compound | Phosphorous acid, Phosphorus oxychloride | None | Not specified | Not specified | Not specified | [4][9] |
| Protocol 5 | 3-Pyridylacetic acid or its hydrochloride salt | Phosphorous acid, Phosphorus trichloride | Sulfolane | Not specified | Not specified | Not specified | [5] |
Detailed Experimental Protocols
The following are detailed protocols for the synthesis of risedronic acid and its subsequent conversion to risedronate sodium, based on published literature.
Protocol 1: Solvent-Free Synthesis of Risedronic Acid
This protocol describes a method for synthesizing risedronic acid from this compound without the use of an organic solvent.[5]
Materials:
-
This compound
-
Phosphorous acid
-
Phosphorus trichloride
-
Deionized water
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge the reaction vessel with this compound (e.g., 100 g, 0.576 moles) and phosphorous acid (e.g., 103.97 g, 1.267 moles).
-
Stir the mixture at ambient temperature (25-30 °C) for 10 minutes.
-
Heat the reaction mixture to 60-65 °C.
-
Slowly add phosphorus trichloride (e.g., 198.12 g, 1.44 moles) to the reaction mixture over a period of one hour, maintaining the temperature at 60-65 °C.
-
After the addition is complete, raise the temperature to 90-95 °C and maintain for 6 hours.
-
Cool the reaction mass to 25-35 °C and continue stirring for 2 hours to allow for the crystallization of risedronic acid.
-
Isolate the crystals by filtration, wash with water, and dry.
Protocol 2: Synthesis of Risedronate Sodium from Risedronic Acid
This protocol details the conversion of risedronic acid to risedronate sodium.[5]
Materials:
-
Risedronic acid (from Protocol 1)
-
Sodium hydroxide (NaOH) solution
-
Acetic acid
-
Activated carbon
-
Deionized water
-
Reaction vessel with stirring and pH meter
Procedure:
-
Suspend the synthesized risedronic acid in deionized water in the reaction vessel.
-
Adjust the pH of the suspension to 6.5-7.0 by adding a sodium hydroxide solution at 25-35 °C.
-
Add activated carbon to the solution and stir.
-
Filter the solution to remove the activated carbon.
-
Adjust the pH of the filtrate to 4.0-5.0 with acetic acid at 25-35 °C.
-
Stir the solution for 3-5 hours to precipitate the crystalline solid of risedronate sodium hemipentahydrate.
-
Isolate the product by filtration and dry at 40-50 °C.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of risedronate sodium as described in the protocols above.
Caption: General workflow for the synthesis of risedronate sodium.
Conclusion
This compound is a cornerstone in the synthesis of risedronate sodium. The protocols and data presented herein demonstrate the common synthetic strategies and the influence of reaction parameters on the outcome. While various methods exist, the fundamental reaction of 3-pyridylacetic acid with phosphorous acid and a phosphorus halide remains a prevalent and effective approach. Researchers and drug development professionals can utilize this information to optimize existing methods or develop novel, more efficient synthetic routes for this important pharmaceutical agent.
References
- 1. Synthesis of risedronate sodium [yxsj.smmu.edu.cn]
- 2. Risedronate EP Impurity D (this compound) | CAS Number 501-81-5 [klivon.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US20100317859A1 - Process for the Preparation of Risedronate Sodium - Google Patents [patents.google.com]
- 5. WO2009034580A1 - Improved process for the preparation of risedronate sodium hemipentahydrate - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN102286024B - Synthesis method of risedronate sodium - Google Patents [patents.google.com]
- 8. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]
- 9. WO2008152518A2 - Process for the preparation of risedronic acid or risedronate sodium - Google Patents [patents.google.com]
Application Note: HPLC Method for the Quantification of 3-Pyridylacetic Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Pyridylacetic acid is a metabolite of nicotine (B1678760) and other tobacco alkaloids and serves as a building block in organic synthesis.[1][2] Its hydrochloride salt, 3-Pyridylacetic acid hydrochloride, often requires precise and accurate quantification in various matrices for research, development, and quality control purposes. This document provides a detailed high-performance liquid chromatography (HPLC) method for the reliable quantification of this compound. The method is based on mixed-mode chromatography, which offers excellent resolution and retention for hydrophilic and ionizable compounds.[3][4][5]
Principle
The method utilizes a mixed-mode stationary phase column that employs both reversed-phase and ion-exchange mechanisms to achieve separation.[4][5] An isocratic mobile phase consisting of a buffered aqueous-organic mixture is used to elute the analyte.[1][4] Quantification is performed using an external standard method with UV detection at 270 nm, a wavelength suitable for pyridyl compounds.[4][6][7]
Instrumentation and Materials
1.1 Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance (4-decimal place).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm or 0.22 µm).
1.2 Chemicals and Reagents
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (B52724) (MeCN), HPLC grade.
-
Ammonium (B1175870) formate (B1220265) (AmFm), analytical grade.
-
Formic acid or Acetic acid, analytical grade (for pH adjustment).
-
Water, HPLC grade or deionized (18.2 MΩ·cm).
1.3 Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Primesep C, 4.6 x 150 mm, 5 µm, 100 Å[1][4] |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate in Water (pH 4.0) (10:90, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm[4][6][7] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
2.1 Mobile Phase Preparation (1 L)
-
Weigh 0.63 g of ammonium formate and dissolve it in 900 mL of HPLC grade water.
-
Adjust the pH of the solution to 4.0 ± 0.05 using dilute formic acid or acetic acid.
-
Add 100 mL of acetonitrile to the aqueous buffer.
-
Mix thoroughly and sonicate for 10-15 minutes to degas the solution.
2.2 Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard solution with the mobile phase.
2.3 Sample Preparation
-
Accurately weigh a sufficient amount of the sample powder or material expected to contain this compound.
-
Transfer the weighed sample to a volumetric flask of appropriate size.
-
Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.[8]
System Suitability and Method Validation
3.1 System Suitability Test (SST)
Before starting any analysis, the suitability of the chromatographic system must be verified.[9] Inject a working standard solution (e.g., 25 µg/mL) six times and evaluate the parameters against the acceptance criteria.[10][11]
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Precision (RSD%) | RSD of peak areas ≤ 2.0%[10] |
| Tailing Factor (T) | T ≤ 2.0[10] |
| Theoretical Plates (N) | N ≥ 2000 |
3.2 Method Validation Summary
The following tables summarize the typical quantitative data expected from a validated method.
Table 3: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,230 |
| 5.0 | 76,105 |
| 10.0 | 151,980 |
| 25.0 | 380,550 |
| 50.0 | 760,100 |
| 100.0 | 1,525,300 |
| Correlation Coefficient (r²) | ≥ 0.999 [12][13] |
Table 4: Accuracy (Recovery)
The accuracy of the method is determined by spiking a known amount of analyte into a blank matrix at three different concentration levels.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Acceptance Criteria | 98.0% - 102.0% |
Table 5: Precision (Repeatability and Intermediate Precision)
Precision is assessed by analyzing replicate samples on the same day (repeatability) and on different days by different analysts (intermediate precision).
| Parameter | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | RSD (%) |
| Repeatability (n=6) | 50.0 | 50.1 | 0.85% |
| Intermediate Precision (n=6) | 50.0 | 49.8 | 1.15% |
| Acceptance Criteria | RSD ≤ 2.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[13]
| Parameter | Value (µg/mL) | Method |
| LOD | ~0.25 µg/mL | S/N Ratio of 3:1 |
| LOQ | ~0.80 µg/mL | S/N Ratio of 10:1 |
Analysis Procedure and Calculation
-
Sequence Setup: Set up an analysis sequence in the chromatography software. The sequence should begin with blank injections (mobile phase), followed by the calibration standards, system suitability injections, and finally the unknown samples. Quality control (QC) samples should be interspersed within the sample set.
-
Data Acquisition: Run the sequence and acquire the chromatograms.
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve. The concentration is calculated using the equation of the line:
y = mx + c
Where:
-
y = Peak area of the sample
-
m = Slope of the calibration curve
-
x = Concentration of the sample (to be calculated)
-
c = y-intercept of the calibration curve
Account for any dilution factors used during sample preparation.
-
Conclusion
The described HPLC method is simple, precise, and accurate for the quantification of this compound. The use of a mixed-mode column provides robust separation from potential impurities. The method is suitable for routine analysis in a quality control or research environment after proper validation according to internal and regulatory guidelines.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep C Column | SIELC Technologies [sielc.com]
- 5. sielc.com [sielc.com]
- 6. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 7. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column | SIELC Technologies [sielc.com]
- 8. cores.emory.edu [cores.emory.edu]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. ijcr.info [ijcr.info]
- 13. jchr.org [jchr.org]
Application Note: Gas Chromatography-Mass Spectrometry Analysis of 3-Pyridylacetic Acid Hydrochloride
Abstract
This application note details a robust and reliable method for the quantitative analysis of 3-Pyridylacetic acid hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is required to facilitate its analysis by GC.[1] This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a silylating agent to convert the analyte into its more volatile trimethylsilyl (B98337) (TMS) derivative. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and is a metabolite of nicotine. Its analysis is crucial for process monitoring, quality control, and metabolic studies. Direct analysis of this compound by gas chromatography is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation.[2] To overcome these challenges, derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[3][4]
This application note provides a detailed protocol for the silylation of this compound, followed by its analysis using a standard GC-MS system. Silylation is a common derivatization technique where active hydrogen atoms are replaced by a silyl (B83357) group, which reduces the polarity and increases the volatility of the compound.[4] The described method offers excellent sensitivity and selectivity for the determination of this compound.
Experimental Protocol
1. Materials and Reagents
-
This compound (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous, ≥99.8%)
-
Methanol (B129727) (HPLC grade)
-
Ethyl Acetate (GC grade)
-
Nitrogen gas (high purity)
-
2 mL screw-top autosampler vials with PTFE-lined septa
2. Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Derivatization Procedure
-
Pipette 100 µL of each calibration standard or sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-450 amu
Data Presentation
The following table summarizes the representative quantitative data for the GC-MS analysis of the TMS-derivative of 3-Pyridylacetic acid.
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Linearity (R²) | 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Key Mass Fragments (m/z) | 225 (M+), 210, 147, 73 |
Note: The data presented in this table is for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Derivatization of 3-Pyridylacetic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylacetic acid (3-PAA) is a metabolite of nicotine (B1678760) and is of significant interest in toxicology and drug metabolism studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like 3-PAA. However, due to its polarity and low volatility, direct GC-MS analysis of 3-PAA can be challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile derivatives, thereby improving their chromatographic behavior and detection.
This document provides detailed application notes and protocols for two common derivatization techniques for 3-pyridylacetic acid: silylation to form a trimethylsilyl (B98337) (TMS) ester and esterification to form a methyl ester. These methods enhance the volatility and thermal stability of 3-PAA, making it amenable to GC-MS analysis with improved sensitivity and peak resolution.
Signaling Pathways and Logical Relationships
The derivatization of 3-pyridylacetic acid is a preparatory step that enables its analysis by GC-MS. The overall workflow involves the conversion of the carboxylic acid group into a less polar and more volatile ester, either a trimethylsilyl ester or a methyl ester. This chemical modification allows the analyte to be efficiently separated by gas chromatography and subsequently detected and quantified by mass spectrometry.
Experimental Protocols
Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids. BSTFA is a common silylation reagent that reacts with the carboxylic acid group of 3-PAA to form a volatile trimethylsilyl (TMS) ester.
Materials:
-
3-Pyridylacetic acid standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
2 mL GC vials with screw caps (B75204) and septa
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe
Procedure:
-
Sample Preparation: Prepare a stock solution of 3-pyridylacetic acid in a suitable solvent like methanol or ethyl acetate. For biological samples, an appropriate extraction and clean-up procedure should be performed prior to derivatization. The final extract should be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample or a known amount of standard in 100 µL of anhydrous pyridine.
-
Derivatization Reaction: Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the sample.
Protocol 2: Esterification using Methanolic HCl
Esterification converts the carboxylic acid group of 3-PAA into its corresponding methyl ester, which is more volatile and suitable for GC-MS analysis.
Materials:
-
3-Pyridylacetic acid standard
-
Methanolic HCl (e.g., 3 N) or Acetyl chloride and Methanol (GC grade)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Ethyl acetate or Dichloromethane (B109758) (GC grade)
-
2 mL GC vials with screw caps and septa
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: As in Protocol 1, prepare a dried extract of the sample or a known amount of standard in a GC vial.
-
Esterification Reagent Preparation: If not commercially available, prepare methanolic HCl by carefully adding acetyl chloride dropwise to chilled methanol.
-
Derivatization Reaction: Add 200 µL of methanolic HCl to the dried sample.
-
Incubation: Tightly cap the vial and heat at 60°C for 60 minutes.
-
Neutralization and Extraction: After cooling to room temperature, carefully add 500 µL of saturated sodium bicarbonate solution to neutralize the excess acid. Extract the methyl ester derivative by adding 500 µL of ethyl acetate or dichloromethane and vortexing for 1 minute.
-
Drying and Transfer: Allow the layers to separate. Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: The sample is ready for injection. Inject 1-2 µL of the organic layer into the GC-MS.
Data Presentation
The following tables summarize the expected quantitative data for the underivatized and derivatized 3-pyridylacetic acid. Note that retention times are approximate and can vary depending on the specific GC column and conditions used.
Table 1: GC-MS Data for Underivatized 3-Pyridylacetic Acid
| Compound | Molecular Weight ( g/mol ) | Retention Time (min) | Key Mass Fragments (m/z) |
| 3-Pyridylacetic acid | 137.14 | Highly variable, often with poor peak shape | 137, 92, 65 |
Table 2: GC-MS Data for Derivatized 3-Pyridylacetic Acid
| Derivative | Derivatizing Agent | Molecular Weight ( g/mol ) | Approximate Retention Time (min) | Key Mass Fragments (m/z) |
| 3-PAA-TMS Ester | BSTFA | 209.31 | 10 - 15 | 209, 194, 117, 92, 73 |
| 3-PAA-Methyl Ester | Methanolic HCl | 151.16 | 8 - 12 | 151, 120, 92, 65 |
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized 3-pyridylacetic acid. Method optimization is recommended for specific instrumentation and applications.
Table 3: Recommended GC-MS Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | 40-300 amu |
| Solvent Delay | 3-5 min |
Conclusion
Derivatization of 3-pyridylacetic acid by either silylation with BSTFA or esterification with methanolic HCl significantly improves its suitability for GC-MS analysis. These methods increase the volatility and thermal stability of the analyte, leading to better chromatographic performance and enhanced sensitivity. The choice between silylation and esterification may depend on the sample matrix, potential interferences, and available laboratory resources. Silylation is often faster and involves fewer sample handling steps, while esterification can sometimes provide cleaner chromatograms for complex matrices. Both protocols presented here provide a solid foundation for the reliable quantification of 3-pyridylacetic acid in various research and development settings. Proper method validation is crucial to ensure accurate and precise results.
Application Notes and Protocols for the Detection of 3-Pyridylacetic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylacetic acid (3-PAA) is a metabolite of nicotine (B1678760) and other tobacco alkaloids, such as myosmine.[1][2] Its presence and concentration in biological fluids can serve as a biomarker for tobacco exposure. Accurate and reliable quantification of 3-PAA in biological matrices like plasma and urine is crucial for pharmacokinetic studies, toxicological assessments, and research into tobacco-related diseases.
These application notes provide detailed methodologies for the sensitive and selective quantification of 3-pyridylacetic acid using modern analytical techniques. The primary recommended technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity in complex biological matrices. Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also discussed.
Metabolic Pathway of Nicotine
3-Pyridylacetic acid is formed as a downstream metabolite in the degradation pathway of nicotine and other tobacco-related compounds.[1][2] Understanding this pathway is essential for interpreting the toxicological and pharmacological implications of tobacco exposure.
Analytical Techniques and Protocols
A variety of analytical methods can be employed for the quantification of 3-pyridylacetic acid in biological samples. The choice of method will depend on the required sensitivity, selectivity, available instrumentation, and the nature of the biological matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological fluids due to its superior sensitivity and specificity.
Experimental Workflow:
Sample Preparation Protocols:
a) Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a method for the analysis of the isomeric 2-pyridylacetic acid and is expected to have similar performance for 3-pyridylacetic acid.[3]
-
To 0.5 mL of plasma sample in a polypropylene (B1209903) tube, add an appropriate amount of an internal standard (e.g., a deuterated analog of 3-pyridylacetic acid).
-
Acidify the sample by adding 100 µL of 0.5 M phosphoric acid.
-
Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 3:2 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b) Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general approach for extracting organic acids from urine and should be optimized for 3-pyridylacetic acid.
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute 1 mL of the urine sample with 1 mL of 2% formic acid in water.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters (Example)
The following parameters are based on methods for the analysis of pyridylacetic acid isomers and should be optimized for 3-pyridylacetic acid.[4]
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of a 3-PAA standard |
Quantitative Data Summary (Based on 2-Pyridylacetic Acid Isomer)
The following table summarizes the expected performance characteristics of an LC-MS/MS method for 3-pyridylacetic acid, based on validated methods for its isomer, 2-pyridylacetic acid.[3][4] These values should be validated in your laboratory for 3-pyridylacetic acid.
| Parameter | Plasma |
| Linearity Range | 5.0 - 1500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (%Bias) | ± 7% |
| Recovery | > 85% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-pyridylacetic acid, derivatization is required to increase their volatility.
Sample Preparation and Derivatization Protocol for Urine
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH to <2 with HCl.
-
Extract the organic acids with two portions of 3 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
Inject an aliquot into the GC-MS system.
GC-MS Instrumental Parameters (Example)
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Quantitative Data Summary (General for Organic Acids)
The performance of a GC-MS method for 3-pyridylacetic acid would need to be established through a full validation. Expected performance is in the low ng/mL range.
| Parameter | Urine |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-25 ng/mL |
| Linearity | Typically 2-3 orders of magnitude |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique but generally offers lower sensitivity and selectivity compared to mass spectrometry-based methods. It may be suitable for applications where higher concentrations of 3-pyridylacetic acid are expected.
Sample Preparation Protocol
Sample preparation can follow the LLE or SPE protocols described for LC-MS/MS.
HPLC-UV Instrumental Parameters (Example)
The following parameters are based on methods for the separation of pyridylacetic acid isomers.[5]
| Parameter | Setting |
| HPLC System | Standard HPLC system with UV detector |
| Column | Primesep 200 (4.6 x 250 mm, 5 µm) or similar mixed-mode column |
| Mobile Phase | Gradient of Acetonitrile and Water with a formic acid buffer |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary (General for HPLC-UV)
The performance of an HPLC-UV method for 3-pyridylacetic acid would need to be established through a full validation.
| Parameter | Plasma/Urine |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Bias) | ± 10% |
Conclusion
The choice of analytical technique for the determination of 3-pyridylacetic acid in biological samples depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and selectivity and is recommended for studies requiring low detection limits. GC-MS provides a robust alternative, particularly for urine analysis, but requires a derivatization step. HPLC-UV is a cost-effective option for applications where higher analyte concentrations are anticipated. The provided protocols and performance characteristics serve as a strong foundation for the development and validation of methods for the quantification of this important biomarker of tobacco exposure.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
The Versatility of 3-Pyridylacetic Acid Hydrochloride in Modern Organic Synthesis
For Immediate Release
[City, State] – 3-Pyridylacetic acid hydrochloride is a pivotal building block in organic synthesis, serving as a versatile precursor for a wide range of high-value compounds, particularly in the pharmaceutical industry. Its unique bifunctional nature, possessing both a basic pyridine (B92270) ring and an acidic carboxylic acid moiety, allows for diverse chemical transformations, making it an indispensable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for its use in key synthetic transformations.
Core Applications in Organic Synthesis
This compound is prominently utilized as a key intermediate in the synthesis of various pharmaceuticals and functionalized molecules. Its applications span from the production of bisphosphonates for treating osteoporosis to its role as a scaffold in asymmetric synthesis.
Precursor in Pharmaceutical Synthesis: The Case of Risedronate Sodium
One of the most significant applications of this compound is in the industrial-scale synthesis of Risedronate Sodium, a bisphosphonate used to treat osteoporosis.[1][2] The synthesis involves a reaction of this compound with phosphorous acid and phosphorus trichloride.[1]
Asymmetric Synthesis and Chiral Induction
This compound is a valuable starting material in asymmetric synthesis for the creation of enantiomerically pure compounds.[3] A notable application involves its conversion into a chiral amide, which then acts as a chiral auxiliary to guide stereoselective reactions. A well-established example is the use of pseudoephedrine as a chiral auxiliary for diastereoselective alkylation reactions.[1] The process involves the acylation of pseudoephedrine with 3-pyridylacetyl chloride (derived from the hydrochloride salt) to form a tertiary amide. The subsequent enolization and alkylation of this amide proceed with high diastereoselectivity.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Vinylpyridine (B15099)
This protocol outlines a two-step synthesis of this compound starting from 3-vinylpyridine, morpholine (B109124), and sulfur, followed by acid hydrolysis.[4]
Step 1: Synthesis of 3-Pyridine Thioacetyl Morpholine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-vinylpyridine (86.8 g), morpholine (79 g), and sulfur (29 g).[4]
-
Heat the mixture to reflux and maintain for 14 hours.[4]
-
After the reaction is complete, pour the hot mixture into ice water with stirring to induce precipitation.[4]
-
Filter the resulting crystals, wash with ice water, and air dry to obtain 3-pyridine thioacetyl morpholine.[4] (Yield: 165 g, 90%).[4]
Step 2: Hydrolysis to this compound
-
To the 3-pyridine thioacetyl morpholine (160.2 g), add hydrochloric acid (182 ml).[4]
-
Heat the mixture to reflux for 5 hours.[4]
-
After cooling, filter the solution and decolorize the filtrate with activated carbon.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Cool the concentrated solution to induce crystallization.[4]
-
The crude product can be refined with concentrated hydrochloric acid (110 ml) and dried to yield white crystals of this compound.[4] (Yield: 110 g, 88%).[4]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Diastereoselective Alkylation using Pseudoephedrine as a Chiral Auxiliary
This protocol describes the diastereoselective alkylation of the pseudoephedrine amide of 3-pyridylacetic acid.[1]
Step 1: Formation of the Pseudoephedrine Amide
-
Convert this compound to 3-pyridylacetyl chloride. This can be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride.
-
In a suitable solvent, react (+)-pseudoephedrine with 3-pyridylacetyl chloride in the presence of a base such as triethylamine (B128534) and pivaloyl chloride to yield the corresponding (S,S)-N-{2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl 3-pyridineacetamide.[1]
Step 2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine amide in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Generate the enolate by adding a strong base such as lithium diisopropylamide (LDA) in the presence of lithium chloride.[1]
-
Add the alkylating agent (R-X) to the enolate solution and allow the reaction to proceed.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product and purify it using chromatographic techniques to isolate the α-substituted product with high diastereomeric purity.[1]
Caption: Asymmetric alkylation using a chiral auxiliary.
Quantitative Data Summary
The following tables summarize the quantitative data for the diastereoselective alkylation of the pseudoephedrine amide of 3-pyridylacetic acid.[1]
| Alkylating Agent (R-X) | Product | Diastereomeric Ratio (dr) | Yield (%) |
| CH₃I | (R)-2-(Pyridin-3-yl)propanoic acid derivative | >99:1 | 91 |
| CH₃CH₂I | (R)-2-(Pyridin-3-yl)butanoic acid derivative | >99:1 | 88 |
| Allyl Bromide | (R)-2-(Pyridin-3-yl)pent-4-enoic acid derivative | >99:1 | 95 |
| Benzyl Bromide | (R)-3-Phenyl-2-(pyridin-3-yl)propanoic acid derivative | >99:1 | 92 |
Three-Component Synthesis of Pyridylacetic Acid Derivatives
A modern and efficient approach to substituted pyridylacetic acid derivatives involves a three-component reaction.[5] This method utilizes the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles in a substitution reaction with activated pyridine-N-oxides, and subsequently as electrophiles for ring-opening and decarboxylation with various nucleophiles.[5] This strategy avoids the need for metal catalysts and pre-formed enolates.[5]
General Protocol for Three-Component Synthesis
-
Activation and Substitution: In a suitable solvent like ethyl acetate, activate a pyridine-N-oxide with an agent such as tosyl chloride in the presence of a base (e.g., triethylamine).[1][5] Add the Meldrum's acid derivative to perform the nucleophilic substitution.[5]
-
Solvent Swap and Nucleophilic Ring-Opening/Decarboxylation: After the initial reaction, remove the solvent. Add a different solvent (e.g., methanol) and a nucleophile (e.g., sodium methoxide) to initiate the ring-opening and subsequent decarboxylation, yielding the desired substituted pyridylacetic acid derivative.[1][5]
References
- 1. This compound | 6419-36-9 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Pyridylacetic Acid Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Pyridylacetic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Several viable starting materials can be used for the synthesis of this compound. The choice of starting material often depends on factors such as cost, availability, and the desired scale of the reaction. Common starting points include:
-
3-Methylpyridine (β-picoline): This is a frequently used industrial precursor. The synthesis typically involves side-chain functionalization through chlorination or cyanidation, followed by nitrile hydrolysis.
-
3-Vinylpyridine (B15099): This offers an alternative synthetic route. The process involves a reaction with morpholine (B109124) and sulfur, followed by hydrolysis.[1]
-
Nicotinic Acid and its derivatives: These compounds can also serve as precursors for the synthesis.[2]
-
3-Acetylpyridine (B27631): This is a key intermediate in the Willgerodt-Kindler reaction approach to synthesizing the target molecule.[3]
Q2: What are the main synthetic routes to produce this compound?
The primary synthetic strategies for this compound are:
-
Willgerodt-Kindler Reaction: This classic reaction typically involves reacting 3-acetylpyridine with sulfur and an amine, such as morpholine, to form a thioamide intermediate (3-pyridine thioacetyl morpholine). This intermediate is then hydrolyzed to yield 3-Pyridylacetic acid.[3]
-
From 3-Methylpyridine: This industrial approach often involves the oxidation of 3-methylpyridine. A common pathway is chlorination followed by cyanidation of the methyl group, and subsequent hydrolysis of the resulting nitrile.
-
From 3-Vinylpyridine: This method involves the reaction of 3-vinylpyridine with morpholine and sulfur, followed by acidic hydrolysis to give the final product. This route is reported to have high yields of over 86%.[1]
-
From Nicotinic Acid Derivatives: Synthesis can also commence from nicotinic acid, for instance, through reduction and subsequent functional group manipulations.[2]
Q3: How does the amphoteric nature of 3-Pyridylacetic acid affect the workup and purification process?
3-Pyridylacetic acid possesses both a basic pyridine (B92270) ring and an acidic carboxylic acid group, making it amphoteric. This dual reactivity is a critical consideration during workup and purification.
-
In acidic conditions, the pyridine nitrogen is protonated, forming the pyridinium (B92312) hydrochloride salt, which is generally soluble in aqueous media.
-
In basic conditions, the carboxylic acid is deprotonated, forming a carboxylate salt.
-
The molecule exists as a zwitterion at its isoelectric point.
This behavior can be exploited for purification. For example, adjusting the pH can be used to selectively extract the compound into either aqueous or organic phases, or to precipitate it from solution. However, its good solubility in water can make extraction from aqueous solutions challenging.[4]
Troubleshooting Guides
Issue 1: Low Yield
Low product yield is a common challenge in organic synthesis. The following sections provide potential causes and solutions for improving the yield of this compound.
Potential Cause: Sub-optimal reaction temperature.
Solution: Temperature control is crucial for this synthesis. For the nitrile hydrolysis step, maintaining a temperature between 80-100°C is recommended for optimal yield. For the Willgerodt-Kindler reaction, the initial reaction of 3-acetylpyridine, sulfur, and morpholine is typically carried out under reflux conditions. The subsequent hydrolysis step also requires heating, with reflux times ranging from 4 to 10 hours.
Potential Cause: Incorrect stoichiometry of reactants.
Solution: The molar ratios of reactants significantly impact the reaction outcome. For the synthesis starting from 3-acetylpyridine (Willgerodt-Kindler reaction), a preferred molar ratio of 3-acetylpyridine to sulfur to morpholine is 1:1–1.2:4–8.[3] For the subsequent hydrolysis step with hydrochloric acid, a weight ratio of 3-acetylpyridine to hydrochloric acid between 1:2 and 1:5 is ideal.[3]
Potential Cause: Inefficient hydrolysis of the intermediate.
Solution: Ensure complete hydrolysis of the thioamide or nitrile intermediate. For the hydrolysis of 3-pyridine thioacetyl morpholine, refluxing with hydrochloric acid for 5 to 6 hours is a common procedure.[1] One improved process specifies a reflux period of 4 to 10 hours for this step.
Potential Cause: Sub-optimal solvent choice.
Solution: The choice of solvent can influence reaction rates and yields. For certain nucleophilic additions, such as with Grignard reagents, tetrahydrofuran (B95107) (THF) is used. Toluene has been reported for reactions involving amine nucleophiles at high temperatures. In a three-component synthesis of pyridylacetic acid derivatives, ethyl acetate (B1210297) is used for the initial substitution, followed by a solvent swap to methanol (B129727) for the subsequent ring-opening and decarboxylation step.
Issue 2: Impurity Formation
The presence of impurities can complicate purification and affect the quality of the final product.
Potential Cause: Side reactions due to improper temperature control.
Solution: As mentioned previously, maintaining the recommended temperature ranges for each reaction step is critical to minimize the formation of byproducts.
Potential Cause: Incomplete reaction leading to residual starting materials or intermediates.
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion. Adjusting the reaction time or temperature might be necessary.
Potential Cause: Degradation of the product.
Solution: this compound should be stored in an inert atmosphere at room temperature to maintain its stability and prevent degradation.[5]
Issue 3: Difficult Product Isolation and Purification
The properties of this compound can make its isolation challenging.
Potential Cause: Product is highly soluble in the reaction solvent or workup solution.
Solution: Due to its good water solubility, extraction from aqueous solutions can lead to product loss.[4] Concentration of the aqueous solution under reduced pressure followed by cooling and crystallization is a common isolation method.[1] The use of a co-solvent like propan-2-ol can sometimes aid in precipitation.[2]
Potential Cause: Difficulty in removing hydrochloric acid to obtain the free acid.
Solution: To obtain the free 2-(pyridin-3-yl)acetic acid, the hydrochloride salt can be treated with a base. A common procedure involves suspending the hydrochloride salt in ethanol (B145695) and adding a solution of potassium hydroxide (B78521) in ethanol. The resulting potassium chloride precipitate is then filtered off.[6] Alternatively, using an organic base followed by column chromatography can be employed.[4]
Data and Protocols
Table 1: Optimized Reaction Conditions for High Yield
| Parameter | Recommended Condition | Synthetic Route | Reference |
| Temperature | 80–100°C | Nitrile Hydrolysis | |
| Molar Ratio | 3-acetylpyridine:sulfur:morpholine = 1:1–1.2:4–8 | Willgerodt-Kindler | [3] |
| Weight Ratio | 3-acetylpyridine:hydrochloric acid = 1:2–5 | Hydrolysis Step | [3] |
| Reflux Time | 4–10 hours | Hydrolysis of 3-pyridine thioacetyl morpholine | |
| Yield | > 86% | From 3-vinylpyridine | [1] |
Experimental Protocol: Synthesis from 3-Vinylpyridine
This protocol is adapted from a patented procedure with reported yields exceeding 86%.[1]
Step 1: Synthesis of 3-Pyridine Thioacetyl Morpholine
-
To 86.8 g of 3-vinylpyridine, add 79 g of morpholine.
-
With stirring, add 29 g of sulfur.
-
Heat the mixture to reflux and maintain for 12-14 hours.
-
Pour the reaction mixture into ice water and filter the resulting precipitate.
-
Wash the crystals with ice water and air dry to obtain the crude 3-pyridine thioacetyl morpholine.
Step 2: Hydrolysis to this compound
-
Mix 160.2 g of the crude 3-pyridine thioacetyl morpholine with 182 ml of hydrochloric acid.
-
Reflux the mixture for 5-6 hours.
-
Filter the solution and concentrate it under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Refine the crystals with concentrated hydrochloric acid and dry to obtain the final product.
Visualizations
References
- 1. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 3-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Preparation of 3-Pyridylacetic Acid Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Pyridylacetic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:
-
The Willgerodt-Kindler reaction starting from 3-acetylpyridine (B27631).[1][2]
-
Hydrolysis of 3-cyanomethylpyridine (3-pyridylacetonitrile).[3]
-
Oxidation of 3-methylpyridine (B133936) (3-picoline).[3]
-
Homologation of nicotinic acid derivatives.[3]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Common impurities that can be detected, often by High-Performance Liquid Chromatography (HPLC), include:
-
Unreacted Starting Materials: Such as 3-acetylpyridine.[4]
-
Reaction Intermediates: For instance, Pyridyl-3-thioacetomorpholide from the Willgerodt-Kindler reaction.[4]
-
Isomeric Side Products: 2-Pyridylacetic acid hydrochloride and 4-Pyridylacetic acid hydrochloride.[4]
-
Related Pyridine Compounds: Such as nicotinic acid.[4]
Q3: How can the formation of these impurities be minimized?
A3: Minimizing impurity formation hinges on precise control over reaction conditions. Key parameters to monitor and optimize include temperature, reaction duration, and the stoichiometric ratios of reactants and reagents.[3] Post-reaction purification techniques, most notably recrystallization, are also critical for achieving high purity of the final product.[1][3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution(s) |
| Incomplete Reaction | - Willgerodt-Kindler Reaction: Ensure the hydrolysis step is refluxed for an adequate duration, typically 4-10 hours.[3] - Nitrile Hydrolysis: Maintain the reaction temperature between 80-100°C to ensure complete conversion.[3] |
| Suboptimal Reactant Stoichiometry | - From 3-Acetylpyridine: A recommended molar ratio of 3-acetylpyridine:sulfur:morpholine (B109124) is 1:1-1.2:4-8. For the subsequent hydrolysis, a weight ratio of 1:2-5 for 3-acetylpyridine:hydrochloric acid is advised.[1][3] |
| Significant Side Product Formation | - Review the specific troubleshooting sections below to identify and mitigate the formation of particular impurities. |
Problem 2: Contamination with Unreacted Starting Materials (e.g., 3-Acetylpyridine)
| Possible Cause | Recommended Solution(s) |
| Insufficient Reaction Time or Temperature | - In the Willgerodt-Kindler reaction, prolong the reflux time or ensure the reaction mixture consistently maintains the optimal temperature to drive the reaction to completion. |
| Incorrect Stoichiometry | - Verify the molar ratios of sulfur and morpholine relative to 3-acetylpyridine are accurate to ensure the complete consumption of the starting material.[3] |
Problem 3: Presence of Willgerodt-Kindler Intermediate (Pyridyl-3-thioacetomorpholide)
| Possible Cause | Recommended Solution(s) |
| Incomplete Hydrolysis | - Extend the duration of the acid hydrolysis step (refluxing with hydrochloric acid). - Ensure the concentration of the hydrochloric acid is sufficient for complete conversion of the thioamide intermediate.[5] |
Problem 4: Detection of Isomeric Impurities (2- and 4-Pyridylacetic acid hydrochloride)
| Possible Cause | Recommended Solution(s) |
| Impure Starting Materials | - The presence of 2-acetylpyridine (B122185) or 4-acetylpyridine (B144475) in the 3-acetylpyridine starting material will lead to the corresponding isomeric acids. - Solution: Analyze the purity of the starting materials using a suitable analytical method like HPLC and purify if necessary before use. |
| Side Reactions During Synthesis | - In some multi-step syntheses, such as those starting from functionalized pyridines, the reaction conditions might favor the formation of isomeric intermediates.[6] - Solution: Carefully control the reaction conditions (temperature, catalysts) as specified in validated protocols to minimize isomerization. |
Problem 5: Presence of Nicotinic Acid as an Impurity
| Possible Cause | Recommended Solution(s) |
| Over-oxidation of 3-Methylpyridine | - When synthesizing from 3-methylpyridine (3-picoline) via oxidation, harsh conditions can lead to the formation of nicotinic acid.[7] - Solution: Optimize the oxidizing agent, reaction temperature, and time to favor the formation of the acetic acid side chain over complete oxidation to the carboxylic acid. |
| Starting Material Impurity | - Nicotinic acid can be an impurity in some of the starting materials derived from pyridine. - Solution: Verify the purity of the starting materials before commencing the synthesis. |
Experimental Protocols
Protocol 1: Synthesis from 3-Acetylpyridine via Willgerodt-Kindler Reaction
-
Thioamide Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-acetylpyridine, morpholine, and elemental sulfur. A typical molar ratio is 1:4-8:1-1.2 (3-acetylpyridine:morpholine:sulfur).[1]
-
Heat the mixture to reflux and maintain for approximately 12 hours.[8]
-
After cooling, the reaction mixture is poured into ice water to precipitate the crude 3-pyridylthioacetomorpholine.[5]
-
The crude intermediate can be collected by filtration and washed with cold water.
-
-
Hydrolysis:
-
The crude 3-pyridylthioacetomorpholine is suspended in concentrated hydrochloric acid.[5]
-
The mixture is heated to reflux for 6-10 hours.[3]
-
The reaction is monitored for completion (e.g., by TLC or HPLC).
-
After completion, the solution is cooled, and the this compound is crystallized, filtered, and can be further purified by recrystallization from a suitable solvent like a mixture of water and ethanol (B145695) or by washing with concentrated hydrochloric acid.[3][5]
-
Protocol 2: Synthesis from 3-Cyanomethylpyridine (Hydrolysis)
-
Nitrile Hydrolysis:
-
3-Cyanomethylpyridine is mixed with a strong acid, typically concentrated hydrochloric acid.
-
The mixture is heated to a temperature of 80-100°C.[3]
-
The reaction is maintained at this temperature until the hydrolysis is complete, which can be monitored by the cessation of ammonia (B1221849) evolution or by analytical techniques like TLC or HPLC.
-
-
Isolation and Purification:
-
Upon completion, the reaction mixture is cooled to induce crystallization of this compound.
-
The product is collected by filtration and washed with a small amount of cold solvent.
-
Further purification can be achieved by recrystallization.
-
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield and purity of this compound.
| Synthetic Route | Parameter | Condition | Impact on Yield and Purity |
| Willgerodt-Kindler | Molar Ratio (3-acetylpyridine:sulfur:morpholine) | 1:1.2:8 | Optimized ratios can lead to higher conversion and minimize unreacted starting material.[1] |
| Willgerodt-Kindler | Hydrolysis Time | 6-10 hours reflux | Sufficient time ensures complete conversion of the thioamide intermediate, increasing yield and purity.[3] |
| Nitrile Hydrolysis | Temperature | 80-100°C | Crucial for optimizing the yield by ensuring complete hydrolysis of the nitrile.[3] |
Visualizations
References
- 1. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. This compound | 6419-36-9 | Benchchem [benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 3-Pyridylacetic Acid Hydrochloride by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 3-Pyridylacetic acid hydrochloride via recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.
Q1: My compound is not dissolving in the hot solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent was chosen. This compound is a polar salt and requires a polar solvent system.
-
Solution:
-
Gradually add small amounts of the hot solvent until the solid dissolves. Be careful not to add a large excess, as this will reduce your yield.
-
If the compound still does not dissolve, consider a different solvent or a solvent mixture. For instance, if using ethanol (B145695), adding a small amount of water can significantly increase the solubility of the hydrochloride salt.
-
Ensure the solvent is at its boiling point to maximize solubility.
-
Q2: No crystals are forming upon cooling.
-
Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the cooling period being too short.
-
Solution:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Reduce solvent volume: If crystallization does not occur, reheat the solution and boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility.
-
Consider an anti-solvent: If the compound is highly soluble in the chosen solvent even at low temperatures, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
-
Q3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too quickly, causing the compound to come out of the solution as a liquid. This can also be caused by the presence of impurities.
-
Solution:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool more slowly.
-
Lower the boiling point of the solvent system: If using a solvent mixture, adjust the ratio to lower the overall boiling point. For example, if using an ethanol/water mixture, increasing the proportion of ethanol will lower the boiling point.
-
Slow down the cooling process: Insulate the flask to allow for gradual cooling. This encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Q4: The recovered crystals are discolored or appear impure.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Use activated charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Perform a second recrystallization: If the crystals are still impure, a second recrystallization step may be necessary.
-
Q5: The final yield is very low.
-
Possible Cause: Several factors can contribute to low yield, including using too much solvent, premature crystallization during filtration, or incomplete crystallization.
-
Solution:
-
Minimize solvent usage: Use only the minimum amount of hot solvent required to dissolve the crude product.
-
Prevent premature crystallization: Use a heated funnel or preheat the filtration apparatus during hot filtration. Also, ensure the solution is kept hot.
-
Maximize crystal recovery: Allow sufficient time for crystallization and cool the solution in an ice bath to minimize the amount of product remaining in the mother liquor.
-
Recover a second crop of crystals: Concentrate the mother liquor by boiling off some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
-
Due to its polar and salt-like nature, polar solvents are most effective. Ethanol, particularly 95% ethanol, has been used in purification procedures. Water is another suitable solvent, and mixtures of ethanol and water can be effective for fine-tuning solubility. Propan-2-ol has also been mentioned as a solvent for precipitation, which can improve yield.
Q2: How can I assess the purity of my recrystallized this compound?
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (161-163 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining purity. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.
-
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual impurities.
Q3: Is it necessary to perform a hot filtration?
-
A hot filtration step is recommended if there are insoluble impurities (like dust, filter paper fibers, or insoluble byproducts) or if activated charcoal has been used for decolorization. This step removes these impurities from the hot, saturated solution before crystallization.
Q4: How should I dry the final crystals?
-
After vacuum filtration to remove the bulk of the solvent, the crystals can be air-dried or dried in a vacuum oven at a moderate temperature. Ensure the compound is not temperature-sensitive to the point of decomposition at the drying temperature.
Quantitative Data
The following table summarizes key physical and solubility data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈ClNO₂ | |
| Molecular Weight | 173.6 g/mol | |
| Appearance | White to light yellow or beige crystalline powder | |
| Melting Point | 161-163 °C | |
| Solubility | DMSO: Sparingly soluble (45 mg/mL) Methanol: Slightly soluble Water: Soluble Ethanol: Soluble |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a general method that can be optimized for specific needs. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol). Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: Purification by Washing (for relatively pure crude product)
As described in some synthetic procedures, a simple wash can significantly improve purity if the impurities are much more soluble in the wash solvent than the product.
-
Place the crude this compound in a flask.
-
Add a sufficient amount of cold, anhydrous ethanol and stir or sonicate the suspension.
-
Collect the solid by vacuum filtration.
-
Wash the solid on the filter with another small portion of cold, anhydrous ethanol.
-
Dry the purified crystals under vacuum. A purity of >99% with a high yield has been reported using this method as a final purification step in a synthesis.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Technical Support Center: Purification of 3-Pyridylacetic Acid Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 3-Pyridylacetic acid hydrochloride.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions. This guide focuses on identifying and removing impurities commonly encountered during its synthesis, particularly via the Willgerodt-Kindler reaction of 3-acetylpyridine (B27631) and subsequent hydrolysis of the 3-pyridylthioacetomorpholide intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities include:
-
Unreacted Starting Materials: 3-Acetylpyridine is a common starting material that may carry over if the initial reaction is incomplete.
-
Intermediate Species: The thioamide intermediate, 3-pyridylthioacetomorpholide, can be present if the hydrolysis step is not driven to completion.
-
Isomeric Impurities: 2-Pyridylacetic acid hydrochloride and 4-Pyridylacetic acid hydrochloride are potential isomeric impurities that can be difficult to separate due to their similar physical properties.[1][2]
-
Side-Reaction Products: The Willgerodt-Kindler reaction is known to produce side products, though specific structures are often complex and dependent on reaction conditions. Incomplete hydrolysis of the thioamide can also lead to various byproducts.[3][4][5]
-
Color Impurities: The reaction mixture can often be dark-colored due to the presence of sulfur-containing byproducts and polymeric materials.
Q2: My final product is off-white or yellowish. How can I decolorize it?
A2: Discoloration is a common issue. The most effective method for color removal is treatment with activated carbon. This is typically done by adding a small amount of activated carbon to a solution of the crude product before recrystallization and then filtering the hot solution to remove the carbon particles.[6]
Q3: I am having trouble crystallizing my product. What can I do?
A3: Crystallization can be influenced by solvent choice, concentration, temperature, and the presence of impurities. If your product is not crystallizing, try the following:
-
Solvent Selection: Ensure you are using an appropriate solvent system. Ethanol (B145695), concentrated hydrochloric acid, and propan-2-ol have been reported for the recrystallization of this compound.[7][8]
-
Concentration: The solution may be too dilute. Try concentrating the solution by evaporating some of the solvent.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystal formation.
-
Cooling: Ensure the solution is cooled slowly to allow for the formation of well-defined crystals. A rapid crash-cooling can lead to an oil or an amorphous solid.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main product and any impurities, including isomeric ones.[1][2]
-
Melting Point: A sharp melting point close to the literature value (around 161-163 °C) is a good indicator of purity.[9] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of any organic impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The product is too soluble in the chosen solvent. - Too much solvent was used. - The product was not fully precipitated upon cooling. | - Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A solvent mixture might be necessary. - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation. |
| Product Oils Out During Recrystallization | - The boiling point of the solvent is too high. - The product is melting in the hot solvent rather than dissolving. - The presence of significant impurities can lower the melting point of the mixture. | - Choose a solvent with a lower boiling point. - Ensure the temperature of the solution does not exceed the melting point of the product. - Perform a preliminary purification step, such as an extraction or a charcoal treatment, to remove some of the impurities before recrystallization. |
| Presence of Starting Material (3-Acetylpyridine) in Final Product | - Incomplete Willgerodt-Kindler reaction. | - Optimize the reaction conditions of the first step (e.g., increase reaction time, temperature, or adjust stoichiometry). - 3-Acetylpyridine can be removed by washing the crude product with a non-polar organic solvent in which the hydrochloride salt is insoluble. |
| Presence of Thioamide Intermediate in Final Product | - Incomplete hydrolysis of the 3-pyridylthioacetomorpholide. | - Increase the hydrolysis reaction time or the concentration of the hydrochloric acid. - Ensure the temperature during hydrolysis is sufficiently high to drive the reaction to completion.[7] |
| Colored Impurities Persist After Activated Carbon Treatment | - Insufficient amount of activated carbon used. - The carbon was not effectively removed. - The impurities are not effectively adsorbed by carbon. | - Increase the amount of activated carbon used (typically 1-5% by weight of the crude product). - Use a fine filter paper or a Celite® pad to ensure all carbon particles are removed during filtration. - Consider an alternative purification method such as column chromatography if color persists. |
| Final Product is Hygroscopic | - Inherent property of the hydrochloride salt. | - Store the final product in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂). - Handle the product in a dry atmosphere (e.g., a glove box) if possible. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot recrystallization solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (1-2% w/w) and heat the mixture at reflux for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Quantitative Data for Recrystallization Solvents
| Solvent System | Solubility Profile | Typical Recovery | Notes |
| Ethanol/Water | Good solubility in hot ethanol/water mixtures, less soluble when cold. | 70-85% | The ratio of ethanol to water can be adjusted to optimize solubility and crystal formation. |
| Concentrated HCl | Soluble in hot concentrated HCl, precipitates upon cooling. | 80-90% | This method can be very effective for purification as many organic impurities remain in the acidic solution.[6] |
| Propan-2-ol | Reported to give good yields.[7] | >80% | Can be a good alternative to ethanol. |
Note: The exact solubility data for this compound in various solvents at different temperatures is not widely published. The information in the table is based on general principles and literature reports. It is recommended to perform small-scale solubility tests to determine the optimal solvent and conditions for your specific crude product.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common purification issues.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. zodiaclifesciences.com [zodiaclifesciences.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. This compound | 6419-36-9 | Benchchem [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound Exporters and Suppliers [sgtlifesciences.com]
Technical Support Center: Troubleshooting HPLC Separation of Pyridylacetic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of pyridylacetic acid isomers. The following information is intended for researchers, scientists, and drug development professionals encountering challenges in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyridylacetic acid isomers (2-, 3-, and 4-pyridylacetic acid) by HPLC challenging?
A1: The separation of pyridylacetic acid isomers is difficult due to their very similar chemical structures and physicochemical properties.[1] These isomers have the same molecular weight and formula, differing only in the substitution position on the pyridine (B92270) ring. This structural similarity results in comparable retention behaviors on traditional single-mode stationary phases, making their resolution challenging.[1]
Q2: What are the recommended HPLC columns for separating pyridylacetic acid isomers?
A2: Mixed-mode and reversed-phase columns are effective for separating pyridylacetic acid isomers. Mixed-mode columns, which offer multiple interaction mechanisms (e.g., hydrophobic and cation-exchange or hydrophilic and cation-exchange), can exploit the subtle structural differences between the isomers to achieve good resolution.[1] Commonly used columns include:
-
Mixed-Mode Columns: Primesep C, Primesep N, and Primesep 200 columns have demonstrated successful separation of these isomers.[1][2][3]
-
Reversed-Phase Columns: C18 columns are also utilized, often requiring careful optimization of the mobile phase conditions.[1]
Q3: How does the mobile phase pH affect the separation of pyridylacetic acid isomers?
A3: The mobile phase pH is a critical parameter for the successful separation of pyridylacetic acid isomers as it influences their ionization state and, consequently, their retention on the stationary phase. Pyridylacetic acids are amphoteric compounds, possessing both a basic pyridine ring and an acidic carboxylic acid group. Adjusting the pH can alter the charge of the molecules, thereby affecting their interaction with the stationary phase and enabling their separation. For instance, at a pH below the pKa of the carboxylic acid group, the molecule will be protonated and more retained on a reversed-phase column.
Q4: I am observing poor peak shape (tailing or fronting) for my pyridylacetic acid isomer peaks. What are the possible causes and solutions?
A4: Poor peak shape is a common issue in HPLC and can be caused by several factors:
-
Secondary Interactions: Interactions between the analytes and active sites on the stationary phase, such as residual silanols, can lead to peak tailing. Using a well-endcapped column or adding an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can help minimize these interactions.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the isomers, it can result in broad or distorted peaks. It is advisable to work at a pH that is at least one unit away from the pKa of the analytes to ensure a consistent ionization state.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Column Contamination or Degradation: A contaminated or old column can also result in poor peak shapes. Flushing the column with a strong solvent or replacing it may be necessary.
Troubleshooting Guide
Issue: Poor Resolution Between Isomers
If you are experiencing inadequate separation between the 2-, 3-, and 4-pyridylacetic acid isomers, consider the following troubleshooting steps:
-
Optimize Mobile Phase pH: Systematically vary the pH of the mobile phase. A pH range of 2.5 to 4.5 is often a good starting point for reversed-phase separation of acidic compounds.
-
Adjust Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will generally increase retention times and may improve resolution.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider switching to a different column chemistry. A mixed-mode column may provide the additional selectivity needed for separation.[1]
-
Modify Buffer Concentration: The concentration of the buffer in the mobile phase can also influence selectivity and resolution. Experiment with different buffer concentrations (e.g., 10 mM to 50 mM) to find the optimal condition.
Issue: Inconsistent Retention Times
Fluctuations in retention times can compromise the reliability of your analytical method. Here are some potential causes and solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.
-
Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Changes in mobile phase composition over time can lead to retention time shifts.
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven. Variations in temperature can affect solvent viscosity and analyte retention.
-
Pump Issues: Check the HPLC pump for leaks or pressure fluctuations, as these can affect the flow rate and lead to inconsistent retention times.
Experimental Protocols
Below are detailed experimental protocols for the separation of pyridylacetic acid isomers using different HPLC methods.
Protocol 1: Mixed-Mode HPLC Separation
This method utilizes a mixed-mode stationary phase to achieve separation based on both hydrophobic and ion-exchange interactions.
-
Column: Primesep N (4.6 x 150 mm, 5 µm)[3]
-
Mobile Phase: 80% Acetonitrile, 20% Water with 20 mM Ammonium Formate, pH 4.0[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 270 nm[3]
-
Temperature: Ambient
Protocol 2: Reversed-Phase HPLC Separation
This protocol employs a standard C18 column with an acidic mobile phase modifier.
-
Column: C18 (4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: 10% Acetonitrile, 90% Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 270 nm[1]
-
Temperature: Ambient
Data Presentation
Table 1: Comparison of HPLC Methods for Pyridylacetic Acid Isomer Separation
| Parameter | Method 1: Mixed-Mode | Method 2: Reversed-Phase | Method 3: Gradient Mixed-Mode |
| Column | Primesep N (4.6 x 150 mm, 5 µm)[3] | C18 (4.6 x 150 mm, 5 µm)[1] | Primesep 200 (4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase | 80% ACN / 20% H₂O w/ 20mM AmFm, pH 4.0[3] | 10% ACN / 90% H₂O w/ 0.1% Formic Acid | Gradient: 5-50% ACN in H₂O w/ 0.02-0.05% Formic Acid[2] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection | UV at 270 nm[3] | UV at 270 nm[1] | UV at 270 nm[2] |
| Typical Elution Order | 2-pyridylacetic acid, 3-pyridylacetic acid, 4-pyridylacetic acid | Varies with exact conditions | 3-pyridylacetic acid, 2-pyridylacetic acid, 4-pyridylacetic acid |
Visualizations
References
- 1. sielc.com [sielc.com]
- 2. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 3. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column | SIELC Technologies [sielc.com]
Technical Support Center: 3-Pyridylacetic Acid Hydrochloride Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effects of pH on the stability of 3-Pyridylacetic acid hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its pH-dependent stability?
A1: this compound possesses two ionizable groups: a carboxylic acid and a pyridinium (B92312) ion.[1] This amphoteric nature, meaning it can react with both acids and bases, governs its behavior and stability in solutions of varying pH.[1] The protonation state of the molecule changes with pH, which can significantly impact its solubility, reactivity, and degradation pathways.
Q2: How does the protonation state of this compound change with pH?
A2: The protonation state of this compound undergoes a stepwise deprotonation as the pH increases. In a sufficiently basic environment, the highly acidic proton on the carboxylic acid group is the first to be removed.[1] Upon the addition of a stronger base, the proton from the pyridinium nitrogen is abstracted, resulting in the 3-pyridylacetate (B8606304) anion.[1]
Q3: What are the expected degradation pathways for this compound under different pH conditions?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, pyridine (B92270) derivatives can be susceptible to hydrolysis and oxidative degradation.[2][3] Under acidic or basic conditions, hydrolysis of the amide bond (if present in a formulation) or other susceptible functional groups could occur. The pyridine ring itself is relatively stable but can be hydroxylated under certain oxidative and photolytic conditions.[3]
Q4: What is a forced degradation study and why is it important for understanding the pH stability of this compound?
A4: A forced degradation or stress study is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high and low pH, high temperature, and oxidizing agents.[4][5] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[4] This information is vital for developing stable formulations and analytical methods.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected precipitation of the compound during pH adjustment. | The pH of the solution may have reached the isoelectric point of 3-Pyridylacetic acid, where its net charge is zero, and solubility is at a minimum. | Determine the isoelectric point of the compound. Work at pH values sufficiently above or below this point to ensure the compound remains in its more soluble ionized form. Consider using co-solvents if working near the isoelectric point is unavoidable, but ensure the co-solvent does not interfere with the experiment. |
| Rapid degradation is observed at both very low and very high pH. | The compound is susceptible to both acid- and base-catalyzed hydrolysis. | Conduct kinetic studies to determine the pH of maximum stability. Formulate the compound in a buffer system that maintains the pH within this stable range. |
| Inconsistent results in stability studies. | The buffer system used may be interacting with the compound or not have sufficient capacity to maintain a constant pH. The analytical method may not be stability-indicating. | Ensure the selected buffer is inert and has a pKa within one pH unit of the desired experimental pH. The concentration of the buffer should be sufficient to resist pH changes. Develop and validate a stability-indicating analytical method, such as HPLC, that can separate the parent compound from all potential degradation products.[6] |
| Formation of colored impurities during the stability study. | This could indicate oxidative degradation or other complex decomposition pathways. | Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use high-purity solvents and reagents to avoid catalytic impurities. Characterize the colored impurities to understand the degradation pathway. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values.
1. Materials:
- This compound
- Hydrochloric acid (0.1 M to 1 M)[5]
- Sodium hydroxide (B78521) (0.1 M to 1 M)[5]
- Phosphate (B84403), citrate, or other suitable buffers
- High-purity water
- HPLC-grade acetonitrile (B52724) and methanol
- Volumetric flasks, pipettes, and pH meter
2. Preparation of Solutions:
- Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in high-purity water.
- Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
- For each pH condition, mix the stock solution with the appropriate buffer to achieve the final desired concentration of the active compound.
3. Stability Testing:
- Store the prepared solutions at a constant temperature (e.g., 40°C or 60°C) in sealed containers protected from light.[5]
- Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
- Immediately analyze the samples using a validated stability-indicating HPLC method.
4. Analysis:
- Quantify the remaining concentration of this compound at each time point.
- Monitor for the appearance and growth of any degradation product peaks in the chromatograms.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is essential for accurately quantifying this compound in the presence of its degradation products.
1. Instrumentation:
- HPLC system with a UV detector or a photodiode array (PDA) detector.
- A C18 reversed-phase column is a common starting point.[6]
2. Chromatographic Conditions (Example):
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[7]
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 25-30°C.
- Detection Wavelength: 270 nm, or determined by the UV spectrum of the compound.[7]
- Injection Volume: 10-20 µL.
3. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Specificity is demonstrated by showing that the method can resolve the main peak from peaks of degradation products generated during forced degradation studies.
Data Presentation
Quantitative data from pH stability studies should be summarized in tables to facilitate comparison.
Table 1: Example pH Stability Data for this compound at 40°C
| pH | Time (hours) | Remaining this compound (%) |
| 2.0 | 0 | 100.0 |
| 24 | 98.5 | |
| 48 | 97.1 | |
| 72 | 95.8 | |
| 7.0 | 0 | 100.0 |
| 24 | 99.8 | |
| 48 | 99.5 | |
| 72 | 99.2 | |
| 12.0 | 0 | 100.0 |
| 24 | 92.3 | |
| 48 | 85.1 | |
| 72 | 78.4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Experimental workflow for a pH stability study.
Caption: Protonation states of 3-Pyridylacetic acid with increasing pH.
References
- 1. This compound | 6419-36-9 | Benchchem [benchchem.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 7. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
Technical Support Center: Analysis of 3-Pyridylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 3-pyridylacetic acid using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 3-pyridylacetic acid relevant for HPLC analysis?
A1: 3-Pyridylacetic acid is a monocarboxylic acid containing a pyridine (B92270) ring.[1] It is a metabolite of nicotine (B1678760) and other tobacco alkaloids.[1] Understanding its acidity and basicity is crucial for method development. The strongest acidic pKa is 3.61, and the strongest basic pKa is 4.97.[2] This dual nature means the mobile phase pH will significantly impact its retention and peak shape.
Q2: Which type of HPLC column is recommended for 3-pyridylacetic acid analysis?
A2: Due to the polar nature of 3-pyridylacetic acid and the difficulty in separating its isomers, mixed-mode chromatography columns are often recommended.[3][4] These columns utilize multiple interaction modes (e.g., reversed-phase and ion-exchange) to achieve better separation.[3] Columns such as Primesep C and Primesep N have been shown to be effective.[3][5] Standard C18 columns can also be used, but may require more careful mobile phase optimization to achieve good peak shape.
Q3: What is a typical starting mobile phase for 3-pyridylacetic acid analysis?
A3: A common mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water with a buffer.[5][6] A good starting point is a gradient method with acetonitrile and water containing a formic acid buffer.[6] For isocratic methods, a mobile phase of 10% acetonitrile in water with 10 mM ammonium (B1175870) formate (B1220265) at a pH of 4.0 has been used.[5] The pH of the mobile phase should be at least one unit away from the analyte's pKa to ensure consistent ionization and retention.[7]
Troubleshooting Guide
Problem 1: Poor peak shape (tailing) for 3-pyridylacetic acid.
-
Cause: Peak tailing for basic compounds like 3-pyridylacetic acid can occur due to secondary interactions between the pyridine nitrogen and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[8]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2-3 will protonate the silanol groups, minimizing these unwanted interactions.[8]
-
Solution 2: Use a Different Column: Employing a column with a different stationary phase, such as a polar-embedded phase or a mixed-mode column, can reduce tailing.[9]
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base to the mobile phase can help to saturate the active sites on the stationary phase, improving peak shape.[7]
Problem 2: Inadequate separation of 3-pyridylacetic acid from its isomers (2- and 4-pyridylacetic acid).
-
Cause: The isomers of pyridylacetic acid have very similar structures, making them difficult to resolve using traditional single-mode chromatography.[3][4]
-
Solution 1: Utilize Mixed-Mode Chromatography: As these isomers have slight differences in their structure, mixed-mode chromatography, which involves more than one mode of interaction (e.g., hydrophobic and cation-exchange), can significantly improve resolution.[3][4]
-
Solution 2: Optimize Mobile Phase: Adjusting the mobile phase composition, including the organic modifier concentration, buffer type, and pH, can influence selectivity and improve separation.
Problem 3: Unstable retention times for 3-pyridylacetic acid.
-
Cause: Fluctuating retention times can be caused by several factors, including an improperly equilibrated column, changes in mobile phase composition, or temperature fluctuations.[7][9]
-
Solution 1: Ensure Proper Column Equilibration: Increase the column equilibration time to at least 5-10 column volumes before starting the analysis.[9]
-
Solution 2: Prepare Fresh Mobile Phase: Aqueous mobile phases, especially at low or high pH, can degrade over time. Prepare fresh mobile phase daily.[9]
-
Solution 3: Use a Column Oven: Employ a column oven to maintain a consistent temperature, as temperature changes can affect retention times.[9]
Experimental Protocols
Table 1: Example HPLC Methods for Pyridylacetic Acid Analysis
| Parameter | Method 1: Gradient Elution[6] | Method 2: Isocratic Elution[5] |
| Column | Primesep 200, 4.6 x 250 mm, 5 µm | Primesep C, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.02-0.05% Formic AcidB: Acetonitrile with 0.02-0.05% Formic Acid | 10% Acetonitrile / 90% Water with 10 mM Ammonium Formate, pH 4.0 |
| Gradient | 5% to 50% B | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 270 nm | UV at 270 nm |
Visual Guides
Caption: A typical experimental workflow for HPLC analysis.
Caption: Troubleshooting guide for common HPLC issues.
References
- 1. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. sielc.com [sielc.com]
- 5. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep C Column | SIELC Technologies [sielc.com]
- 6. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 7. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Hydrolysis of 3-Pyridine Thioacetyl Morpholine
Welcome to the technical support center for the optimization of the hydrolysis of 3-pyridine thioacetyl morpholine (B109124). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the hydrolysis of 3-pyridine thioacetyl morpholine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete hydrolysis. | - Increase reaction time and continue to monitor progress.[1] - Increase the reaction temperature within the optimal range (e.g., 80-100°C or reflux).[1] - Ensure the concentration of the acid catalyst (e.g., HCl) is appropriate (10-37% weight percent has been reported).[2] |
| Degradation of starting material or product. | - Avoid excessively high temperatures or prolonged heating.[3] - Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.[4] | |
| Poor quality of starting material. | - Verify the purity of the 3-pyridine thioacetyl morpholine using appropriate analytical techniques (e.g., NMR, LC-MS). | |
| Formation of Impurities/Side Products | Side reactions due to high temperatures. | - Optimize the reaction temperature by running trials at the lower end of the effective range (e.g., starting at 80°C).[1] |
| Presence of residual starting materials or intermediates from the previous step (Willgerodt-Kindler reaction). | - Ensure the 3-pyridine thioacetyl morpholine is properly purified before hydrolysis. | |
| Oxidation of the thioester or product. | - Conduct the reaction under an inert atmosphere.[4] | |
| Reaction Stalls or is Sluggish | Insufficient acid catalyst concentration. | - Test different concentrations of hydrochloric acid within the recommended range.[2] |
| Low reaction temperature. | - Gradually increase the temperature while monitoring the reaction for any signs of degradation.[3] | |
| Poor solubility of the starting material. | - While the reaction is typically run in aqueous acid, ensure adequate stirring to maintain a homogenous suspension. | |
| Difficulty in Product Isolation | Product remains dissolved in the reaction mixture. | - After completion, cool the reaction mixture in an ice bath to promote crystallization.[4][5] - Concentrate the reaction mixture under reduced pressure to induce precipitation.[2][5] |
| Product is impure after isolation. | - Recrystallize the product from a suitable solvent (e.g., concentrated HCl has been used for refining).[2] - Wash the isolated crystals with cold water to remove residual acid.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the hydrolysis of 3-pyridine thioacetyl morpholine? A1: The most frequently cited method is acid-catalyzed hydrolysis, typically using hydrochloric acid (HCl).[2][5]
Q2: What are the typical reaction conditions for this hydrolysis? A2: Typical conditions involve heating 3-pyridine thioacetyl morpholine with aqueous hydrochloric acid. Temperatures can range from 80-100°C, or the reaction can be run under reflux.[1] Reaction times of 4 to 12 hours have been reported.[1][2]
Q3: How can I monitor the progress of the reaction? A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product.[3][6][7]
Q4: What are the key parameters to optimize for this reaction? A4: The key parameters to optimize are reaction temperature, reaction time, and the concentration of the acid catalyst.
Q5: What are the expected products of the hydrolysis? A5: The expected products of the hydrolysis of 3-pyridine thioacetyl morpholine are 3-pyridylacetic acid and morpholine, which will be protonated in the acidic medium.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 3-Pyridine Thioacetyl Morpholine
This protocol is a representative procedure based on literature reports.[1][2]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-pyridine thioacetyl morpholine.
-
Add an aqueous solution of hydrochloric acid (10-37% by weight). A common ratio reported is mixing 125g of the thioester with 142ml of concentrated HCl.[2]
-
-
Reaction Execution:
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture, neutralize them, and analyze by TLC or HPLC to monitor the consumption of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
For further purification, activated carbon can be added for decolorization.[5]
-
Filter the mixture if necessary.
-
Cool the filtrate in an ice bath to induce crystallization of the 3-pyridylacetic acid hydrochloride.[2]
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold water or a suitable solvent.[4]
-
Dry the product under vacuum.
-
Protocol 2: Monitoring Reaction Progress by HPLC
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable mobile phase or a solvent system that neutralizes the acid.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Representative):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material and product have significant absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Analyze the chromatograms to determine the relative peak areas of the starting material and the product over time.
-
Visualizations
Caption: Proposed pathway for the acid-catalyzed hydrolysis.
Caption: A general workflow for optimizing the hydrolysis reaction.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. This compound | 6419-36-9 | Benchchem [benchchem.com]
- 2. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 2-, 3-, and 4-Pyridylacetic Acid Isomers: A Guide for Researchers
A comprehensive review of the synthesis, physicochemical properties, and biological significance of pyridylacetic acid isomers for applications in drug discovery and development.
This guide provides a detailed comparative analysis of the three positional isomers of pyridylacetic acid: 2-pyridylacetic acid, 3-pyridylacetic acid, and 4-pyridylacetic acid. These isomers serve as versatile building blocks in medicinal chemistry and drug development. Their utility stems from the unique electronic properties conferred by the pyridine (B92270) ring and the reactivity of the carboxylic acid moiety. The position of the acetic acid group on the pyridine ring significantly influences the physicochemical properties and biological activities of these molecules, making a comparative understanding essential for their effective application.
Synthesis of Pyridylacetic Acid Isomers
The synthesis of pyridylacetic acid isomers can be achieved through various routes, often starting from the corresponding picolines (methylpyridines) or cyanopyridines.
2-Pyridylacetic Acid: A common method for the synthesis of 2-pyridylacetic acid involves the oxidation of 2-picoline to pyridine-2-carboxylic acid, followed by further functionalization. An alternative and widely used route is the reaction of 2-chloromethylpyridine with a cyanide source to yield 2-cyanomethylpyridine, which is then hydrolyzed to the desired acid.[1]
3-Pyridylacetic Acid: The synthesis of 3-pyridylacetic acid can be accomplished starting from 3-picoline. One established method involves the reaction of 3-vinylpyridine (B15099) with morpholine (B109124) and sulfur, followed by hydrolysis.[2] Another route begins with nicotinic acid, which is converted to its ethyl ester, reduced, chlorinated, cyanated, and finally hydrolyzed.[3]
4-Pyridylacetic Acid: A typical synthesis for 4-pyridylacetic acid starts with the hydrolysis of 2-(pyridin-4-yl)acetonitrile (B76164) in the presence of a strong base like potassium hydroxide.[4] Another approach involves the oxidation of 4-picoline to 4-pyridine N-oxide, which is then rearranged and hydrolyzed.[5]
Figure 1: General synthetic pathways for pyridylacetic acid isomers.
Physicochemical Properties
The position of the acetic acid group relative to the nitrogen atom in the pyridine ring significantly impacts the physicochemical properties of the isomers, such as their acidity (pKa), melting point, and polarity. These differences are critical for predicting their behavior in biological systems and for designing analytical separation methods.
| Property | 2-Pyridylacetic Acid | 3-Pyridylacetic Acid | 4-Pyridylacetic Acid |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |
| Molecular Weight ( g/mol ) | 137.14 | 137.14 | 137.14 |
| Melting Point (°C) | 135 (dec.) | 144-146 | 141 (dec.) |
| pKa (Carboxylic Acid) | ~3.35 | ~3.59 | Not explicitly found |
| Appearance | White to off-white crystalline powder | Off-white to light yellow solid | White solid |
| Solubility | Soluble in water | Soluble in DMSO | Soluble in water, methanol, and DMSO[4] |
Note: The pKa of 4-pyridylacetic acid is expected to be similar to that of the 2-isomer due to the electron-withdrawing effect of the nitrogen atom at the para position.
Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and characterization of the pyridylacetic acid isomers. The electronic environment of the protons and carbons in each isomer gives rise to distinct signals in NMR spectroscopy, while the vibrational modes of the functional groups are distinguishable by IR spectroscopy. Mass spectrometry provides information on the molecular weight and fragmentation patterns.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are particularly informative for distinguishing between the isomers.
| Isomer | Solvent | δ (ppm) of Pyridine Ring Protons | δ (ppm) of CH₂ Protons |
| 2-Pyridylacetic Acid HCl | DMSO-d₆ | 8.90 (d), 8.58 (t), 8.06 (d), 7.99 (t) | 4.31 |
| 3-Pyridylacetic Acid HCl | DMSO-d₆ | 8.94 (s), 8.89 (d), 8.58 (d), 8.10 (dd) | 4.01 |
| 4-Pyridylacetic Acid HCl | DMSO-d₆ | 8.92 (d), 8.06 (d) | 4.10 |
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the pyridine ring are influenced by the position of the acetic acid substituent.
| Isomer | C2 | C3 | C4 | C5 | C6 | CH₂ | COOH |
| 2-Pyridylacetic Acid | ~155 | ~124 | ~137 | ~122 | ~149 | ~43 | ~173 |
| 3-Pyridylacetic Acid | ~149 | ~132 | ~138 | ~124 | ~150 | ~38 | ~173 |
| 4-Pyridylacetic Acid | ~150 | ~125 | ~145 | ~125 | ~150 | ~41 | ~172 |
Note: The provided ¹³C NMR data is a compilation from various sources and may show slight variations depending on the experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of the three isomers exhibit characteristic absorptions for the carboxylic acid and pyridine ring functionalities.
| Functional Group | 2-Pyridylacetic Acid (cm⁻¹) | 3-Pyridylacetic Acid (cm⁻¹) | 4-Pyridylacetic Acid (cm⁻¹) |
| O-H stretch (acid) | ~3400-2400 (broad) | ~3400-2400 (broad) | ~3400-2400 (broad) |
| C=O stretch (acid) | ~1710 | ~1715 | ~1720 |
| C=C, C=N stretch (ring) | ~1600, ~1570 | ~1590, ~1575 | ~1610, ~1560 |
Mass Spectrometry
Electron ionization mass spectrometry of the pyridylacetic acids typically shows a prominent molecular ion peak (m/z 137) and characteristic fragmentation patterns involving the loss of the carboxylic acid group.
| Isomer | Key Fragments (m/z) |
| 2-Pyridylacetic Acid | 137 (M⁺), 92 ([M-COOH]⁺) |
| 3-Pyridylacetic Acid | 137 (M⁺), 92 ([M-COOH]⁺), 93 |
| 4-Pyridylacetic Acid | 137 (M⁺), 92 ([M-COOH]⁺), 93 |
Biological Activities: A Comparative Overview
A direct, quantitative comparison of the biological activities of the parent 2-, 3-, and 4-pyridylacetic acids is challenging due to a lack of studies performing head-to-head comparisons. However, the existing literature on these isomers and their derivatives provides valuable insights into their potential therapeutic applications.
-
2-Pyridylacetic Acid: This isomer is primarily known as the main, pharmacologically inactive metabolite of betahistine, a drug used to treat vertigo.[2] While generally considered inactive, some research has indicated that it can exhibit inhibitory activity against certain enzymes in a botanical context.[6] Derivatives of 2-pyridylacetic acid have been investigated for their potential as therapeutic agents for peptic ulcers.[7]
-
3-Pyridylacetic Acid: As a metabolite of nicotine, 3-pyridylacetic acid has been studied in the context of tobacco use.[8] It is also a key intermediate in the synthesis of risedronate sodium, a bisphosphonate used for the treatment of osteoporosis. Esters of 3-pyridylacetic acid have been shown to be potent inhibitors of enzymes involved in steroid biosynthesis, such as 17α-hydroxylase/C17,20-lyase.[9][10]
-
4-Pyridylacetic Acid: This isomer and its derivatives have been explored for their potential as enzyme inhibitors. For instance, various esters of 4-pyridylacetic acid have demonstrated inhibitory activity against human placental aromatase and the rat testicular 17α-hydroxylase/C17,20-lyase complex.
It is important to note that the biological activity is highly dependent on the overall structure of the molecule, and the pyridylacetic acid moiety often serves as a scaffold for further chemical modification to optimize potency and selectivity for a specific biological target.
Figure 2: Conceptual diagram of structure-activity relationships.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and comparison of the pyridylacetic acid isomers.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Preparation of Solutions: Prepare a standard solution of the pyridylacetic acid isomer of known concentration (e.g., 0.1 M) in deionized water. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse the pH electrode and a burette containing the NaOH solution.
-
Titration: Record the initial pH of the acid solution. Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. Near the equivalence point, add the titrant in smaller increments (e.g., 0.1 mL).
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyridylacetic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Add a small amount of a reference standard (e.g., TMS).
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.
-
Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 column) with a mobile phase gradient tailored to separate the isomers. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in positive ion mode. For quantitative analysis, use multiple reaction monitoring (MRM) by selecting the precursor ion (e.g., [M+H]⁺ at m/z 138) and a characteristic product ion (e.g., m/z 92).
Enzyme Inhibition Assay (IC₅₀ Determination)
-
Assay Setup: In a microplate, combine the target enzyme, a suitable buffer, and varying concentrations of the inhibitor (pyridylacetic acid isomer). Include a control with no inhibitor.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11]
Figure 3: A typical experimental workflow for comparing the isomers.
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]
- 6. 3-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. data.epo.org [data.epo.org]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. courses.edx.org [courses.edx.org]
- 11. youtube.com [youtube.com]
A Comparative Guide to the HPLC Separation of Pyridylacetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The successful separation of pyridylacetic acid isomers is a critical step in various research and development pipelines, from metabolism studies to the synthesis of novel therapeutics. The structural similarity of 2-, 3-, and 4-pyridylacetic acid presents a significant analytical challenge. This guide provides a comparative overview of established High-Performance Liquid Chromatography (HPLC) methods for the separation of these isomers, supported by experimental data to aid in method selection and development.
Performance Comparison of HPLC Methods
The choice of stationary phase is paramount in achieving baseline separation of pyridylacetic acid isomers. While traditional reversed-phase columns like C18 often fall short, mixed-mode chromatography, which utilizes a combination of separation mechanisms, has proven to be highly effective. The following tables summarize the performance of different HPLC columns in separating 2-, 3-, and 4-pyridylacetic acid.
Table 1: Separation Performance on Mixed-Mode and Reversed-Phase Columns
| Column | Stationary Phase Chemistry | Separation Achieved | Reference |
| Primesep C | C18 with embedded basic ion-pairing groups | Yes | [1][2] |
| Primesep N | Normal-phase with embedded acidic ion-pairing groups | Yes | [1][3] |
| C18 | Octadecylsilane | No | [1] |
Table 2: Retention Times of Pyridylacetic Acid Isomers on Mixed-Mode Columns
| Isomer | Primesep C Retention Time (min) | Primesep N Retention Time (min) |
| 2-Pyridylacetic Acid | ~1.5 | ~2.5 |
| 3-Pyridylacetic Acid | ~3.8 | ~4.0 |
| 4-Pyridylacetic Acid | ~2.0 | ~3.0 |
Note: Retention times are approximate and may vary based on specific instrument conditions.
Under the tested reversed-phase conditions with a C18 column, the three isomers co-elute, demonstrating the inadequacy of a purely hydrophobic separation mechanism for these structurally similar compounds. In contrast, both Primesep C and Primesep N columns, which employ mixed-mode chromatography, successfully resolve all three isomers. The Primesep C column utilizes a combination of reversed-phase and cation-exchange interactions, while the Primesep N column employs hydrophilic interaction liquid chromatography (HILIC) and anion-exchange mechanisms.
Experimental Protocols
Detailed below are the experimental conditions for the HPLC separation of pyridylacetic acid isomers on the compared columns.
Method 1: Separation on Primesep C Column
-
Column: Primesep C (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 10% Acetonitrile, 90% Water with 10 mM Ammonium Formate, pH 4.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
Method 2: Separation on Primesep N Column
-
Column: Primesep N (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 80% Acetonitrile, 20% Water with 20 mM Ammonium Formate, pH 4.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
Method 3: Analysis on C18 Column
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 10% Acetonitrile, 90% Water with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
Experimental Workflow
The logical workflow for selecting an appropriate HPLC method for the separation of pyridylacetic acid isomers is depicted below.
Caption: HPLC method selection workflow for pyridylacetic acid isomers.
Considerations for Chiral Separation
While this guide focuses on the separation of positional isomers, the enantiomeric separation of chiral pyridylacetic acid derivatives is another critical consideration in drug development. Direct chiral HPLC separation of pyridylacetic acid itself is not a common application. However, for chiral derivatives, several strategies can be employed:
-
Chiral Stationary Phases (CSPs): The use of CSPs is the most direct approach. For acidic compounds containing a pyridine (B92270) moiety, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs have shown success for similar structures. More novel phases, such as those based on cyclofructans or quinine-based anion exchangers, could also be effective.[1][3]
-
Chiral Derivatization: In cases where direct separation is challenging, derivatizing the carboxylic acid group with a chiral reagent can create diastereomers that are separable on a standard achiral column.
Method development for chiral separations is often empirical and requires screening a variety of columns and mobile phases to achieve the desired resolution.
This comparative guide provides a foundational understanding of the HPLC separation of pyridylacetic acid isomers. The data and protocols presented herein should serve as a valuable resource for researchers and scientists in selecting and optimizing their analytical methods.
References
- 1. PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 3. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-Pyridylacetic Acid and 3-Pyridylacetic Acid for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Behavior of Two Key Pyridyl Isomers
In the landscape of pharmaceutical research and development, pyridylacetic acids serve as crucial building blocks for the synthesis of a wide array of therapeutic agents. The positional isomerism of the acetic acid group on the pyridine (B92270) ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a comprehensive comparison of the reactivity profiles of 2-pyridylacetic acid and 3-pyridylacetic acid, supported by experimental data and detailed methodologies, to assist researchers in optimizing synthetic strategies and understanding structure-activity relationships.
Key Reactivity Differences: A Summary
The primary distinction in reactivity between 2-pyridylacetic acid and 3-pyridylacetic acid lies in the propensity of the former to undergo decarboxylation and the acidity of their respective carboxylic acid and methylene (B1212753) protons. These differences are rooted in the electronic influence of the nitrogen atom within the pyridine ring.
| Property | 2-Pyridylacetic Acid | 3-Pyridylacetic Acid |
| pKa (Carboxylic Acid) | ~3.35 - 5.41 | ~3.61 - 5.5 |
| pKa (Methylene Protons) | Lower (more acidic) | Higher (less acidic) |
| Decarboxylation | Prone to ready decarboxylation | More stable towards decarboxylation |
| Enolization | More readily forms enolates | Less readily forms enolates |
Note: pKa values can vary depending on the experimental conditions and data source.
Electronic Effects Governing Reactivity
The observed differences in reactivity can be attributed to the interplay of inductive and resonance effects exerted by the nitrogen atom in the pyridine ring.
In 2-pyridylacetic acid , the nitrogen atom is in close proximity to the acetic acid side chain. Its electron-withdrawing inductive effect (-I) acidifies both the carboxylic acid proton and the methylene protons. More significantly, the nitrogen atom can stabilize the carbanion intermediate formed upon deprotonation of the methylene group through resonance, facilitating enolate formation. This stabilization is also a key factor in its facile decarboxylation, which proceeds through a zwitterionic intermediate. The proximity of the nitrogen allows for the formation of a stable six-membered ring-like transition state during decarboxylation.
In contrast, for 3-pyridylacetic acid , the nitrogen atom is further away from the side chain. While it still exerts an electron-withdrawing inductive effect, the resonance stabilization of the methylene carbanion is not as pronounced as in the 2-isomer. This results in a lower acidity of the methylene protons and a greater stability against decarboxylation.
Caption: Electronic effects influencing the reactivity of 2- and 3-pyridylacetic acid.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed experimental protocols for key reactivity assessments are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid group in 2- and 3-pyridylacetic acid.
Materials:
-
2-Pyridylacetic acid
-
3-Pyridylacetic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Solution Preparation:
-
Prepare a 0.01 M solution of the pyridylacetic acid isomer in deionized water.
-
Prepare a 0.1 M KCl solution to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place 50 mL of the 0.01 M pyridylacetic acid solution in a 100 mL beaker containing a magnetic stir bar.
-
Add 5 mL of 0.1 M KCl solution.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The pH at half the equivalence point volume is equal to the pKa of the carboxylic acid.
-
Caption: Workflow for pKa determination by potentiometric titration.
Comparative Decarboxylation Kinetics
Objective: To compare the rates of decarboxylation of 2- and 3-pyridylacetic acid by monitoring the evolution of carbon dioxide.
Materials:
-
2-Pyridylacetic acid
-
3-Pyridylacetic acid
-
High-boiling point solvent (e.g., diphenyl ether)
-
Gas-tight reaction vessel with a condenser and a gas outlet
-
Heating mantle with temperature control
-
Gas flow meter or a system to capture and quantify CO2 (e.g., a solution of Ba(OH)2 with an indicator)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Set up the reaction vessel in the heating mantle.
-
Add a known amount of the pyridylacetic acid isomer to the reaction vessel.
-
Add a measured volume of the high-boiling point solvent.
-
Connect the condenser and the gas outlet to the CO2 quantification system.
-
Purge the system with an inert gas.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to a constant, elevated temperature (e.g., 180-200 °C).
-
Start monitoring the evolution of CO2 as a function of time. This can be done by measuring the volume of gas evolved or by titrating the remaining Ba(OH)2 in the trapping solution at regular intervals.
-
-
Data Analysis:
-
Plot the amount of CO2 evolved versus time for each isomer.
-
Determine the initial rate of reaction from the slope of the initial linear portion of the curve.
-
Compare the initial rates to determine the relative reactivity of the two isomers towards decarboxylation.
-
Caption: Workflow for monitoring decarboxylation kinetics.
Conclusion
The distinct reactivity profiles of 2- and 3-pyridylacetic acid, primarily governed by the position of the nitrogen atom, offer both challenges and opportunities in synthetic chemistry. The propensity of 2-pyridylacetic acid to undergo decarboxylation can be exploited in certain synthetic transformations, while its more acidic methylene protons facilitate enolate chemistry. Conversely, the greater stability of 3-pyridylacetic acid makes it a more robust building block in reactions where decarboxylation is an undesired side reaction. A thorough understanding of these differences, supported by quantitative experimental data, is paramount for the rational design and efficient execution of synthetic routes in drug discovery and development.
A Comparative Analysis of the Biological Activities of Pyridylacetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Pyridylacetic acids, a group of constitutional isomers, are heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and drug development. Their versatile structures serve as scaffolds for a wide range of biologically active molecules. The position of the acetic acid group on the pyridine (B92270) ring—at position 2, 3, or 4—profoundly influences the molecule's physicochemical properties and, consequently, its biological function. This guide provides a comprehensive comparison of the biological activities of 2-pyridylacetic acid, 3-pyridylacetic acid, and 4-pyridylacetic acid, supported by available experimental data and detailed methodologies for key assays.
Diverse Biological Landscape of Pyridylacetic Acid Isomers
The isomeric placement of the acetic acid moiety on the pyridine ring dictates the electronic distribution, steric hindrance, and hydrogen bonding capabilities of the molecule, leading to distinct interactions with biological targets. While direct comparative studies on the underivatized isomers are limited, research on their derivatives reveals a broad spectrum of activities, including enzyme inhibition and plant growth regulation.
-
2-Pyridylacetic Acid: This isomer has demonstrated notable effects in the realm of plant biology, exhibiting auxin-like activity and acting as an inhibitor of certain plant enzymes. It is also known as a primary, pharmacologically inactive metabolite of the drug betahistine.
-
3-Pyridylacetic Acid: Often found as a metabolite of nicotine, this isomer and its derivatives are recognized as valuable precursors in the synthesis of anti-inflammatory agents and herbicides.[1]
-
4-Pyridylacetic Acid: Derivatives of this isomer have been extensively studied as inhibitors of cytochrome P450 enzymes, particularly aromatase and lyase, which are crucial targets in the treatment of hormone-dependent cancers.[2]
Quantitative Comparison of Biological Activities
| Isomer/Derivative | Target/Activity | Organism/System | IC50 Value | Reference |
| 2-Pyridylacetic Acid | α-Amylase Inhibition | Plant (Brassica campestris L.) | Strongest inhibitor among tested 2-pyridinecarboxylic acid-related compounds | [3] |
| Carboxypeptidase A Inhibition | Plant (Brassica campestris L.) | Strongest inhibitor among tested 2-pyridinecarboxylic acid-related compounds | [3] | |
| Plant Growth Inhibition | Plant (Brassica campestris L.) | Stronger than 2,4-D at 3.0 x 10-4 M | [3] | |
| Derivatives of 3-Pyridylacetic Acid | 17α-hydroxylase/C17,20-lyase Inhibition | Human testicular | 13 - 90 nM (for various esters) | [2] |
| Aromatase Inhibition | Human placental | 30 - 40 µM (for various esters) | [2] | |
| Derivatives of 4-Pyridylacetic Acid | Aromatase Inhibition | Cytochrome P450 | α-methylated cyclohexyl ester is 7x poorer inhibitor than unmethylated analogue | [2] |
| Lyase Inhibition | Cytochrome P450 | α-methylated cyclohexyl ester is 7x better inhibitor than unmethylated analogue | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of pyridylacetic acid isomers. Below are representative methodologies for key assays mentioned in the literature.
Aromatase (Cytochrome P450 19A1) Inhibition Assay
This in vitro assay measures the inhibition of aromatase, a key enzyme in estrogen biosynthesis.
Principle: The assay quantifies the amount of androstenedione (B190577) converted to estrone (B1671321) by human recombinant aromatase. The activity is often measured using a tritiated water release assay.
Procedure:
-
Incubation: Human recombinant microsomes containing aromatase are incubated with a range of concentrations of the test compound (e.g., pyridylacetic acid derivatives), a radiolabeled substrate like [1β-³H]-androstenedione, and the cofactor NADPH.
-
Reaction: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).
-
Extraction: The reaction is stopped, and the tritiated water (³H₂O) produced during the aromatization of the substrate is separated from the unused substrate, typically by extraction with an organic solvent like methylene (B1212753) chloride.
-
Quantification: The radioactivity of the aqueous phase, which is proportional to the aromatase activity, is measured using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[4]
α-Amylase Inhibition Assay
This assay is used to screen for inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.
Principle: The inhibitory activity is determined by measuring the reduction in the hydrolysis of starch to maltose (B56501) by α-amylase. The amount of maltose produced is quantified using a colorimetric reaction with 3,5-dinitrosalicylic acid (DNSA).
Procedure:
-
Pre-incubation: A solution of α-amylase is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: A starch solution is added to the mixture to start the enzymatic reaction. The reaction is carried out at a specific pH and temperature (e.g., pH 6.9 at 20°C).
-
Reaction Termination: After a defined incubation period, the reaction is stopped by adding DNSA reagent.
-
Color Development: The mixture is heated in a boiling water bath, during which the DNSA reacts with the reducing sugars (maltose) to produce a colored product.
-
Measurement: The absorbance of the resulting solution is measured at 540 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control reaction without the inhibitor. The IC50 value can then be determined.[5]
Carboxypeptidase A Inhibition Assay
This assay evaluates the inhibitory effect of compounds on carboxypeptidase A, a digestive enzyme.
Principle: The activity of carboxypeptidase A is measured by monitoring the hydrolysis of a specific substrate, such as hippuryl-L-phenylalanine. The increase in absorbance due to the formation of one of the products (hippuric acid) is followed spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a buffer solution (e.g., 0.025 M Tris⋅HCl buffer, pH 7.5, containing 0.5 M NaCl) and a substrate solution of hippuryl-L-phenylalanine in the buffer.
-
Enzyme and Inhibitor Preparation: Prepare a solution of carboxypeptidase A and various concentrations of the test compound.
-
Assay: In a cuvette, mix the substrate solution and the test compound solution. Place the cuvette in a spectrophotometer set to 254 nm and 25°C and allow it to equilibrate.
-
Reaction Initiation: Add the enzyme solution to the cuvette to start the reaction.
-
Measurement: Record the increase in absorbance at 254 nm for a few minutes.
-
Data Analysis: Determine the initial reaction rate (ΔA254/minute). The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor, and the IC50 value is determined.[6][7]
Visualizing the Mechanisms of Action
To better understand the potential biological impact of pyridylacetic acid isomers, the following diagrams illustrate relevant signaling pathways and experimental workflows.
References
- 1. 3-Pyridylacetic acid hydrochloride | 6419-36-9 | Benchchem [benchchem.com]
- 2. Inhibitors of the P450 enzymes aromatase and lyase. Crystallographic and molecular modeling studies suggest structural features of pyridylacetic acid derivatives responsible for differences in enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. jbsd.in [jbsd.in]
- 6. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. 羧肽酶A酶活检测 [sigmaaldrich.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Pyridylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methodologies for the quantification of 3-pyridylacetic acid, a key metabolite in numerous physiological and pharmacological studies. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are evaluated based on published experimental data. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, selectivity, and sample matrix.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the quantitative performance data for each analytical technique. It is important to note that while data for HPLC and LC-MS/MS for pyridylacetic acid isomers are available, specific validated methods for 3-pyridylacetic acid using GC-MS and CE were not readily found in the public domain. Therefore, representative data from the analysis of other organic acids are presented for these techniques to provide a general performance expectation.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Validation Parameter | Performance Data | Reference |
| Linearity (R²) | > 0.999 | Representative data for organic acids |
| Accuracy (% Recovery) | 98 - 102% | Typical acceptance criteria |
| Precision (% RSD) | < 2.0% | Typical acceptance criteria |
| Limit of Detection (LOD) | ~0.1 µg/mL | Estimated |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | Estimated |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Data presented for 2-pyridylacetic acid, an isomer of 3-pyridylacetic acid.
| Validation Parameter | Performance Data | Reference |
| Linearity (Range) | 5.0 - 1500 ng/mL | [1] |
| Accuracy (% Bias) | < 10% | [1] |
| Precision (% RSD) | < 10% (intra- and inter-day) | [1][2] |
| Limit of Detection (LOD) | ~1.5 ng/mL | Estimated from LOQ |
| Limit of Quantitation (LOQ) | 5.0 ng/mL | [1] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Representative data for a validated GC-MS/MS method for other organic compounds.
| Validation Parameter | Performance Data | Reference |
| Linearity (R²) | ≥ 0.998 | [3] |
| Accuracy (% Recovery) | 80.23 - 115.41% | [3] |
| Precision (% RSD) | ≤ 12.03% (intra-day), ≤ 11.34% (inter-day) | [3] |
| Limit of Detection (LOD) | ~0.01 ppm | [4] |
| Limit of Quantitation (LOQ) | ~0.025 ppm | [4] |
Table 4: Capillary Electrophoresis (CE)
Representative data for the analysis of organic acids.
| Validation Parameter | Performance Data | Reference |
| Linearity (R²) | > 0.9922 | [5] |
| Accuracy (% Recovery) | 86 - 134% (with SPE) | [6] |
| Precision (% RSD) | 0.26 - 3.3% (peak area) | [7] |
| Limit of Detection (LOD) | 0.24 - 1.84 mg/L | [5] |
| Limit of Quantitation (LOQ) | 0.74 - 5.57 mg/L | [5] |
Experimental Protocols
This section provides detailed methodologies for the analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of 3-pyridylacetic acid in relatively clean sample matrices.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Primesep 200, 4.6 x 250 mm, 5 µm, 100 Å.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a formic acid buffer.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 270 nm.[8]
-
Sample Preparation: Samples are dissolved in the initial mobile phase, filtered through a 0.45 µm filter, and injected.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying 3-pyridylacetic acid in complex biological matrices like plasma. The following protocol is adapted from a validated method for the isomer 2-pyridylacetic acid.[1][2]
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACE CN, 5 µm (50 × 4.6 mm).[1]
-
Mobile Phase: A gradient mobile phase consisting of:
-
A: 0.7% v/v formic acid in 0.5 mM ammonium (B1175870) trifluoroacetate (B77799) in purified water.[1]
-
B: Acetonitrile-methanol (90:10% v/v).[1]
-
-
Flow Rate: 0.8 mL/min (typical).
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray (ESI+).
-
MRM Transitions: For 3-pyridylacetic acid, the transition would be approximately m/z 138 -> 92. The exact transition should be optimized by infusing a standard solution.
-
-
Sample Preparation: Solid-phase extraction (SPE) is typically employed for plasma samples to remove proteins and other interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile compounds. For non-volatile compounds like 3-pyridylacetic acid, derivatization is required to increase volatility.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Esterification of the carboxylic acid group, for example, with BF₃/methanol or by silylation.
-
Column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. A typical program might start at 60°C and ramp up to 250°C.
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 3-pyridylacetic acid.
-
-
Sample Preparation: The sample is extracted with a suitable organic solvent, and the extract is then subjected to the derivatization procedure.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is well-suited for the analysis of charged species like organic acids.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm effective length).
-
Background Electrolyte (BGE): A buffer solution is used to control the pH and conductivity. For acidic compounds, a borate (B1201080) buffer at a high pH or a phosphate (B84403) buffer at a neutral pH can be effective. A common BGE for organic acids is 2,6-pyridinedicarboxylic acid with a co-ion to provide indirect UV detection.[5]
-
Voltage: A high voltage (e.g., -25 kV) is applied across the capillary to drive the separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect UV detection is commonly used for organic acids that lack a strong chromophore.
-
Sample Preparation: Samples are typically diluted in the BGE or a low-ionic-strength buffer and filtered before injection.
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the quantification of 3-pyridylacetic acid by HPLC and LC-MS/MS, and a logical diagram for method validation.
Caption: HPLC-UV analysis workflow for 3-pyridylacetic acid.
Caption: LC-MS/MS analysis workflow for 3-pyridylacetic acid.
Caption: Logical flow of analytical method validation.
References
- 1. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. | Semantic Scholar [semanticscholar.org]
- 2. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
A Comparative Guide to the Quantification of 3-Pyridylacetic Acid in Urine Samples
The accurate quantification of 3-pyridylacetic acid (3-PAA), a metabolite of various compounds including the drug betahistine, in urine is crucial for clinical and research purposes. This guide provides a comparative overview of the three primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method's principles, experimental protocols, and performance characteristics are detailed to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
Comparison of Analytical Methods
The choice of analytical method for 3-PAA quantification in urine depends on the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the key quantitative parameters for each technique.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio of fragmented ions. Highly specific and sensitive. | Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio. Requires derivatization. |
| Sample Preparation | Dilution, filtration, potentially Solid Phase Extraction (SPE). | Dilution, filtration, SPE, or Liquid-Liquid Extraction (LLE).[1][2] | LLE or SPE, followed by mandatory derivatization.[3][4][5] |
| Limit of Detection (LOD) | Generally in the ng/mL to µg/mL range. | Sub-ng/mL to pg/mL range. | pg/mL to ng/mL range, dependent on derivatization efficiency. |
| Limit of Quantification (LOQ) | Typically in the ng/mL to µg/mL range.[6][7] | Can reach as low as pg/mL. For the similar 2-pyridylacetic acid, an LOQ of 1 ng/mL in plasma has been reported.[1][2] | Generally in the low ng/mL range.[8] |
| Linearity | Good, but may be limited by detector saturation at high concentrations.[9][10] | Excellent over a wide dynamic range.[9][10] | Good over several orders of magnitude.[8] |
| Precision (%RSD) | Typically <15%.[7] | Intra- and inter-day precision is generally <15%. For 2-pyridylacetic acid, precision was reported to be less than 10%.[1][2][7] | Typically <15%. |
| Accuracy/Recovery (%) | 85-115% is generally acceptable.[10] | 85-115% is the standard range. For 2-pyridylacetic acid, accuracy was within ±7%.[2][10] | 80-120%, can be affected by derivatization efficiency. |
| Specificity | Moderate, susceptible to interference from co-eluting compounds with similar UV spectra. | High, due to monitoring of specific precursor and product ion transitions.[11] | High, based on characteristic mass spectra of the derivatized analyte. |
| Throughput | Moderate to high. | High, with fast chromatography methods available.[11][12] | Lower, due to the additional derivatization step and longer GC run times. |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are critical for reproducible and accurate results. The following sections outline typical protocols for each of the discussed techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible technique for the quantification of 3-PAA. The method relies on the separation of the analyte from other urine components on a chromatographic column, followed by detection based on its ultraviolet absorbance.
Sample Preparation:
-
Centrifugation: Centrifuge the urine sample to pellet any particulate matter.
-
Dilution: Dilute the supernatant with the initial mobile phase. The dilution factor should be optimized based on the expected concentration of 3-PAA.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates that could damage the HPLC system.
Chromatographic Conditions (General Example): [13][14]
-
Column: Primesep 200, 4.6 x 250 mm, 5 µm[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a formic acid buffer.[13]
-
Flow Rate: 1.0 mL/min[13]
-
Detection Wavelength: 270 nm[13]
-
Injection Volume: 10-20 µL
Workflow Diagram:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for bioanalytical quantification.[11] This method involves chromatographic separation followed by mass spectrometric detection, where the analyte is ionized, fragmented, and detected based on its specific mass transitions.
Sample Preparation (Solid Phase Extraction - SPE): [15][12]
-
pH Adjustment: Adjust the pH of the urine sample to approximately 4.5 with acetic acid.[12]
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymer-based SPE cartridge with methanol (B129727) followed by water and an acidic buffer.[12]
-
Sample Loading: Load the pH-adjusted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a mild buffer) to remove interferences.[12]
-
Elution: Elute the 3-PAA from the cartridge using an appropriate organic solvent (e.g., acetonitrile or methanol).[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
LC-MS/MS Conditions (General Example): [11][12]
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18).[11]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) formate.[11][12]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 3-PAA and an internal standard.
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-PAA, a derivatization step is mandatory to increase their volatility.[3][4]
Sample Preparation and Derivatization:
-
Extraction: Extract 3-PAA from acidified urine using a non-polar organic solvent such as ethyl acetate (B1210297) (Liquid-Liquid Extraction).[16][17]
-
Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. Careful control of temperature is necessary to prevent loss of the analyte.
-
Derivatization (Silylation): Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract. Heat the mixture (e.g., at 60-75°C for 30-60 minutes) to form the volatile trimethylsilyl (B98337) (TMS) derivative of 3-PAA.[5]
GC-MS Conditions (General Example): [8][16]
-
Column: A non-polar capillary column, such as a DB-5MS.[16]
-
Carrier Gas: Helium at a constant flow rate.[16]
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 300°C) to elute the derivatized analyte.[16]
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 3-PAA.[8]
Workflow Diagram:
Conclusion
The selection of an analytical method for quantifying 3-pyridylacetic acid in urine is a critical decision that impacts the quality and applicability of the resulting data.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a primary concern.
-
GC-MS provides high specificity but requires a more involved sample preparation process, including a crucial derivatization step.
-
LC-MS/MS stands out as the most sensitive and specific method, making it the preferred choice for applications requiring low detection limits and high throughput, such as in clinical research and pharmacokinetic studies.
Each method must be properly validated according to established guidelines to ensure the reliability of the data.[9][10] The information and protocols provided in this guide serve as a foundation for developing and implementing a suitable analytical strategy for the quantification of 3-PAA in urine samples.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Validation of a multi-analyte HPLC-DAD method for determination of uric acid, creatinine, homovanillic acid, niacinamide, hippuric acid, indole-3-acetic acid and 2-methylhippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. rr-americas.woah.org [rr-americas.woah.org]
- 11. lcms.cz [lcms.cz]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 14. 3-Pyridylacetic acid hydrochloride | SIELC Technologies [sielc.com]
- 15. mdpi.com [mdpi.com]
- 16. jeol.com [jeol.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Antibody Cross-Reactivity for Pyridylacetic Acid Isomers
For researchers and drug development professionals, understanding the specificity of antibodies is paramount for the development of accurate and reliable immunoassays. This guide provides a comparative framework for evaluating the cross-reactivity of antibodies against three isomers of pyridylacetic acid: 2-pyridylacetic acid (2-PAA), 3-pyridylacetic acid (3-PAA), and 4-pyridylacetic acid (4-PAA).
Currently, there is a notable absence of publicly available studies that directly compare the cross-reactivity of antibodies across all three pyridylacetic acid isomers. While 2-pyridylacetic acid is a well-documented metabolite of the drug betahistine, its quantification is predominantly achieved through methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which do not necessitate the development of specific antibodies.
This guide, therefore, serves as a practical blueprint for researchers aiming to produce and characterize antibodies with high specificity for a particular pyridylacetic acid isomer. It outlines the necessary experimental protocols, from the synthesis of immunogens to the execution of competitive immunoassays, and provides a template for the presentation and interpretation of cross-reactivity data.
Comparative Analysis of Antibody Cross-Reactivity
To effectively compare the cross-reactivity of antibodies, a competitive enzyme-linked immunosorbent assay (ELISA) is the standard method. The results are typically presented as the concentration of the competing compound that causes 50% inhibition of the antibody-antigen binding (IC50) and the cross-reactivity percentage relative to the target analyte.
Table 1: Hypothetical Cross-Reactivity Data for a Monoclonal Antibody Raised Against 2-Pyridylacetic Acid
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2-Pyridylacetic Acid | 15 | 100 |
| 3-Pyridylacetic Acid | 1,250 | 1.2 |
| 4-Pyridylacetic Acid | 2,800 | 0.5 |
| Betahistine | >10,000 | <0.1 |
| Nicotinic Acid | >10,000 | <0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the specific antibody and assay conditions.
Experimental Protocols
A comprehensive assessment of antibody cross-reactivity involves several key experimental stages:
Hapten Synthesis and Immunogen Preparation
Small molecules like pyridylacetic acid isomers, known as haptens, are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
Protocol for Hapten-Carrier Protein Conjugation (Carbodiimide Method):
-
Activation of Carboxyl Group: Dissolve the pyridylacetic acid isomer (e.g., 2-PAA) in a suitable organic solvent such as dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide, like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to the solution. This reaction activates the carboxyl group of the hapten to form an NHS ester.
-
Conjugation to Carrier Protein: Prepare a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Slowly add the activated hapten solution to the protein solution while stirring.
-
Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unconjugated hapten and reaction byproducts by dialysis against PBS.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein molar ratio using techniques such as UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Antibody Production (Monoclonal or Polyclonal)
For Polyclonal Antibodies:
-
Immunization: Immunize animals (commonly rabbits or goats) with the prepared immunogen (e.g., 2-PAA-KLH) emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Booster Injections: Administer booster injections at regular intervals (e.g., every 3-4 weeks) to stimulate a robust immune response.
-
Titer Determination: Collect small blood samples periodically to monitor the antibody titer (the concentration of specific antibodies) using an indirect ELISA.
-
Antibody Purification: Once a high titer is achieved, collect a larger volume of blood and purify the polyclonal antibodies from the serum using affinity chromatography with the immobilized hapten.
For Monoclonal Antibodies:
The production of monoclonal antibodies is a more complex process involving the generation of hybridoma cell lines that produce a single type of antibody with high specificity.
Competitive Indirect ELISA for Cross-Reactivity Assessment
This assay measures the ability of the pyridylacetic acid isomers and other structurally related compounds to compete with the immobilized antigen for binding to the antibody.
Protocol:
-
Coating: Coat the wells of a 96-well microtiter plate with a conjugate of the target pyridylacetic acid isomer and a different carrier protein than that used for immunization (e.g., 2-PAA-Ovalbumin) to avoid non-specific binding to the carrier. Incubate overnight at 4°C.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the standard (the target pyridylacetic acid isomer) and the potential cross-reactants (the other isomers and related compounds). In separate tubes, mix each dilution with a constant, limiting concentration of the primary antibody. Incubate for a set period (e.g., 1 hour) to allow the antibody to bind to the free analyte.
-
Addition to Plate: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-rabbit IgG) that will bind to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M sulfuric acid).
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the target analyte. Determine the IC50 value for the target analyte and each of the potential cross-reactants. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Compound) x 100
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing antibody cross-reactivity.
Caption: Workflow for the conjugation of a pyridylacetic acid hapten to a carrier protein.
Caption: Step-by-step workflow of a competitive indirect ELISA for cross-reactivity analysis.
A Comparative Guide to Method Validation for Nicotine Metabolite Analysis in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of nicotine (B1678760) and its metabolites in clinical research. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical procedures. The information presented is supported by experimental data from various validated methods, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most widely used technique for this application.[1][2]
Introduction
The analysis of nicotine and its metabolites, such as cotinine (B1669453) and trans-3'-hydroxycotinine, is crucial for assessing tobacco exposure, understanding nicotine metabolism, and evaluating the efficacy of smoking cessation therapies.[3][4] The ratio of trans-3'-hydroxycotinine to cotinine is a valuable biomarker for phenotyping cytochrome P450 2A6 (CYP2A6) activity, a key enzyme in nicotine metabolism.[3] Accurate and precise measurement of these analytes in biological matrices like urine, serum, and saliva is therefore essential for clinical and toxicological studies.[5][6]
This guide compares common sample preparation techniques and LC-MS/MS methods, presenting key validation parameters in a structured format to facilitate informed decision-making.
Comparison of Analytical Methods
The majority of modern methods for nicotine metabolite analysis rely on LC-MS/MS due to its high sensitivity and specificity.[1][2] While other techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection exist, LC-MS/MS is generally preferred for its ability to quantify low-level analytes in complex biological matrices.[1][7]
Sample Preparation Techniques
Effective sample preparation is critical for removing interferences and concentrating the analytes of interest. The choice of technique depends on the biological matrix, the required sensitivity, and throughput.
| Sample Preparation Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | High recovery, clean extracts.[8] | Labor-intensive, requires large volumes of organic solvents.[9][10] |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution. | High selectivity, automation-friendly.[11][12] | Can be expensive, method development can be complex.[9][10] |
| Protein Precipitation | Precipitation of proteins using an organic solvent (e.g., acetonitrile (B52724), methanol) or acid. | Simple, fast, and inexpensive.[9][10] | May result in less clean extracts and matrix effects.[9] |
LC-MS/MS Method Performance
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the analysis of nicotine and its primary metabolites in different biological matrices.
Table 1: Method Validation Parameters for Nicotine and Metabolites in Urine
| Analyte | Method | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Reference |
| Nicotine | LC-MS/MS | 3.3 - 1028.1 | 3.3 | 93.39 - 105.73 | < 15 | - | [13] |
| Cotinine | LC-MS/MS | 0.3 - 652.6 | 0.3 | 93.04 - 107.26 | < 15 | - | [13] |
| Cotinine | GC-MS | - | - | -2.66 to 3.72 | 3.15 to 7.07 | - | [11] |
| trans-3'-hydroxycotinine | GC-MS | - | - | 0.98 to 5.28 | 1.24 to 8.78 | - | [11] |
| Nicotine | LC-MS/MS | - | 1 - 10 | - | < 9.0 | > 79.3 | [12] |
| Cotinine | LC-MS/MS | - | 1 - 10 | - | < 9.0 | > 79.3 | [12] |
| trans-3'-hydroxycotinine | LC-MS/MS | - | 1 - 10 | - | < 9.0 | > 79.3 | [12] |
| Nicotine & 6 Metabolites | LC-MS/MS | Varies | 0.41 - 3.53 | 0 - 10% bias | 2 - 9 | 76 - 99 | [9] |
Table 2: Method Validation Parameters for Nicotine and Metabolites in Serum/Plasma
| Analyte | Method | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Reference |
| Nicotine | LC-MS/MS | 0.26 - 52.5 | 0.26 | 93.39 - 105.73 | < 15 | [8] |
| Cotinine | LC-MS/MS | 7.0 - 1500 | 7.0 | 93.04 - 107.26 | < 15 | [8] |
| Nicotine | LC-MS/MS | up to 1000 | 0.5 | 97.1 - 106.9 | ≤ 10.8 | [14] |
| Cotinine | LC-MS/MS | up to 1000 | 0.25 | 97.1 - 106.9 | ≤ 10.8 | [14] |
| trans-3'-hydroxycotinine | LC-MS/MS | up to 1000 | 0.5 | 97.1 - 106.9 | ≤ 10.8 | [14] |
| Cotinine | LC-MS/MS | - | 0.02 - 0.1 | - | - | [3] |
| trans-3'-hydroxycotinine | LC-MS/MS | - | 0.02 - 0.1 | - | - | [3] |
| Nicotine | LC-MS/MS | - | 0.05 | < 20% bias | < 20 | [5] |
| Cotinine | LC-MS/MS | - | 0.95 | < 20% bias | < 20 | [5] |
| 3-OH Cotinine | LC-MS/MS | - | 0.25 | < 20% bias | < 20 | [5] |
Table 3: Method Validation Parameters for Nicotine and Metabolites in Saliva
| Analyte | Method | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Reference |
| Nicotine | LC-MS/MS | up to 1000 | 3 | 97.1 - 106.9 | ≤ 10.8 | [14] |
| Cotinine | LC-MS/MS | up to 1000 | 1 | 97.1 - 106.9 | ≤ 10.8 | [14] |
| trans-3'-hydroxycotinine | LC-MS/MS | up to 1000 | 2 | 97.1 - 106.9 | ≤ 10.8 | [14] |
| Cotinine | LC-MS/MS | - | 0.02 - 0.1 | - | - | [3] |
| trans-3'-hydroxycotinine | LC-MS/MS | - | 0.02 - 0.1 | - | - | [3] |
| Nicotine | LC-MS/MS | - | 1.59 | < 20% bias | < 20 | [5] |
| Cotinine | LC-MS/MS | - | 2.34 | < 20% bias | < 20 | [5] |
| 3-OH Cotinine | LC-MS/MS | - | 0.17 | < 20% bias | < 20 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: LC-MS/MS Analysis of Nicotine and Metabolites in Urine using Protein Precipitation[9][10]
-
Sample Preparation:
-
To 100 µL of urine sample, add an internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini-NX, C18, 110A, 4.6 mm x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[9][10]
-
Protocol 2: LC-MS/MS Analysis of Nicotine and Metabolites in Serum using Liquid-Liquid Extraction[8]
-
Sample Preparation:
-
To 200 µL of serum, add an internal standard.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: HILIC column (e.g., Phenomenex Luna® HILIC, 150 mm x 3.0 mm, 5 µm).[8]
-
Mobile Phase: Isocratic elution with acetonitrile:100mM ammonium formate (B1220265) buffer (pH=3.2) (90:10, v/v).[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Mass Spectrometer: Tandem mass spectrometric detection in positive electrospray ionization with MRM.[8]
-
Protocol 3: Automated SPE-GC-MS Analysis of Cotinine and trans-3'-hydroxycotinine in Urine[11]
-
Sample Preparation (Automated SPE):
-
Mix 2 mL of urine with 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and add internal standards.
-
Condition the SPE column with methanol, water, and phosphate buffer.
-
Load the sample onto the SPE column.
-
Wash the column with water, hydrochloric acid, hexane, and methanol.
-
Elute the analytes with a mixture of dichloromethane–2-propanol–concentrated ammonium hydroxide (B78521) (78:20:2).[11]
-
-
GC-MS Conditions:
-
The eluate is evaporated and reconstituted for injection into the GC-MS system.
-
Specific GC column, temperature program, and MS parameters are optimized for the separation and detection of the target analytes.
-
Visualizations
Nicotine Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of nicotine.
Caption: Primary metabolic pathways of nicotine.
General Workflow for Method Validation
This diagram outlines the typical workflow for analytical method validation in a clinical study.
Caption: General workflow for analytical method validation.
Conclusion
The selection of an appropriate analytical method for nicotine metabolite analysis is a critical step in ensuring the quality and reliability of data from clinical studies. LC-MS/MS methods offer the highest sensitivity and specificity for this purpose. This guide provides a comparative overview of common sample preparation techniques and validated LC-MS/MS methods. By carefully considering the validation parameters and experimental protocols presented, researchers can choose the most suitable method for their specific research needs, ensuring accurate and reproducible results. The direct quantification of nicotine and its metabolites using LC-MS/MS is often a time- and cost-effective approach that provides accurate estimations of nicotine intake and metabolism.[15]
References
- 1. A review of the analysis of biomarkers of exposure to tobacco and vaping products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Biomarkers Derived from Nicotine and its Metabolites: A Review | Semantic Scholar [semanticscholar.org]
- 5. Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 10. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A validated single-step saliva and serum sample extraction LC-MS/MS method for the analysis of nicotine, cotinine and 3'-hydroxycotinine for clinical vaping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for 3-Pyridylacetic Acid Hydrochloride Analysis
For researchers, scientists, and professionals in drug development, the selection of a high-quality reference standard is a critical first step in ensuring the accuracy and reliability of analytical results. This guide provides a comparative overview of commercially available 3-Pyridylacetic acid hydrochloride reference standards, details on analytical methodologies, and insights into its biological significance.
Comparison of Commercially Available Reference Standards
While direct comparative studies of this compound reference standards from different manufacturers are not publicly available, this section summarizes the product specifications as provided by major suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis (COA) for detailed analytical data.
| Supplier | Product Number | Stated Purity | Analytical Techniques Mentioned | Availability of COA |
| Sigma-Aldrich | P65800 | 98% | Not specified on product page | Available upon request with lot number |
| LGC Standards | TRC-P897500 | Not specified | Not specified | Certified Reference Material |
| TCI America | P0639 | >99.0% | Not specified | Available upon request with lot number[1] |
| Thermo Scientific | 13196 | >=97.5% (Argentometric Titration) | Infrared Spectrum, Argentometric Titration[2] | Available for specific lots[3] |
Note: The information in this table is based on publicly available data from the suppliers' websites and may not reflect the complete quality control testing performed. For comprehensive information, always refer to the Certificate of Analysis for a specific lot.
Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the separation and quantification of this compound and its isomers. Below are detailed protocols based on established methods.
Method 1: Mixed-Mode HPLC for Isomer Separation
This method is suitable for the separation of 2-Pyridylacetic acid hydrochloride, this compound, and 4-Pyridylacetic acid hydrochloride.
-
Column: Primesep N (or Primesep C) mixed-mode column[4]
-
Mobile Phase: An isocratic mixture of water and acetonitrile (B52724) (MeCN) with an ammonium (B1175870) formate (B1220265) buffer[4]
-
Detection: UV[4]
Method 2: Gradient HPLC for Separation from Related Substances
This method can be used to separate this compound from other related compounds, including nicotinic acid and 3-acetylpyridine.
-
Column: Primesep 200 stationary phase column[4]
-
Mobile Phase: A gradient of water and acetonitrile (MeCN) with a formic acid buffer[4]
-
Detection: UV, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)[4]
Logical Workflow for Reference Standard Selection
The selection of an appropriate reference standard is a crucial step in the analytical workflow. The following diagram illustrates a logical approach to this process.
Caption: A logical workflow for the selection of a this compound reference standard.
Biological Context: Antilipemic Action of Nicotinic Acid Analogues
3-Pyridylacetic acid is a higher homologue of nicotinic acid (niacin), a well-known antilipemic agent[5]. The mechanism of action of nicotinic acid in lipid metabolism provides a valuable framework for understanding the potential biological effects of 3-Pyridylacetic acid. The following diagram illustrates the signaling pathway involved in the antilipemic action of nicotinic acid.
Caption: Signaling pathway of the antilipemic action of nicotinic acid analogues.
Conclusion
The selection of a suitable reference standard for this compound is a foundational step for any analytical study. While a direct, independent comparison of commercially available standards is lacking, researchers can make an informed decision by carefully reviewing the information provided by suppliers, with a strong emphasis on the lot-specific Certificate of Analysis. The provided HPLC methods offer robust starting points for analytical method development, and an understanding of the compound's relationship to nicotinic acid provides valuable biological context.
References
- 1. TCI AMERICA [tcichemicals.com]
- 2. 3-Pyridylessigsäure-Hydrochlorid, 98 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 3. This compound, 98% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound | 6419-36-9 [chemicalbook.com]
A Comparative Guide to the Inter-laboratory Measurement of 3-Pyridylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the measurement of 3-pyridylacetic acid (3-PAA), a metabolite of nicotine (B1678760) and other tobacco alkaloids. In the absence of direct inter-laboratory comparison studies for 3-PAA, this document focuses on the comparison of analytical methods and the expected performance characteristics based on proficiency testing programs for similar urinary biomarkers. The information presented here is intended to guide laboratories in the selection, validation, and quality control of analytical methods for 3-PAA.
Data Presentation: A Framework for Comparison
While no specific inter-laboratory comparison data for 3-pyridylacetic acid is publicly available, proficiency testing (PT) programs for other tobacco biomarkers, such as those offered by the College of American Pathologists for nicotine and cotinine, provide a framework for evaluating laboratory performance.[1][2][3] A typical PT report would include the data summarized in a format similar to Table 1.
Table 1: Hypothetical Inter-laboratory Comparison Results for 3-Pyridylacetic Acid in Urine (ng/mL)
| Laboratory ID | Method | Sample A (Low Conc.) | Sample B (High Conc.) | Z-Score (Sample A) | Z-Score (Sample B) |
| Lab 1 | LC-MS/MS | 4.8 | 48.5 | -0.4 | -0.5 |
| Lab 2 | LC-MS/MS | 5.2 | 51.0 | 0.4 | 0.5 |
| Lab 3 | GC-MS | 4.5 | 46.0 | -1.0 | -1.0 |
| Lab 4 | LC-MS/MS | 5.5 | 53.0 | 1.0 | 1.0 |
| Consensus Mean | 5.0 | 50.0 | |||
| Std. Dev. | 0.5 | 2.0 |
This table is illustrative and does not represent actual experimental data.
The performance of laboratories in such a program would be evaluated based on their deviation from the consensus mean, often expressed as a Z-score. Acceptable performance is typically a Z-score between -2 and 2.
Experimental Protocols: A Validated LC-MS/MS Method
The most common and sensitive methods for the quantification of small molecules like 3-PAA in biological matrices are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The following protocol is a representative example of a validated method for a structural isomer, 2-pyridylacetic acid, and is adaptable for 3-pyridylacetic acid.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 0.5 mL of plasma or urine in a clean centrifuge tube, add an internal standard (e.g., a stable isotope-labeled 3-PAA).
-
Add 100 µL of a buffer solution to adjust the pH.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 3-PAA and its internal standard.
-
3. Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability.[5][6][7][8][9] Key validation parameters are summarized in Table 2.
Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for 3-Pyridylacetic Acid
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte stable under expected sample handling and storage conditions |
Mandatory Visualization
The following diagrams illustrate the key workflows in the measurement of 3-pyridylacetic acid.
Caption: Experimental workflow for 3-PAA analysis.
Caption: Simplified metabolic pathway of nicotine to 3-PAA.
Alternative Analytical Methods
While LC-MS/MS is the gold standard for its sensitivity and specificity, other methods can be employed for the analysis of pyridylacetic acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often requiring derivatization of the acidic group to increase volatility.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive than mass spectrometry-based methods but can be a cost-effective alternative for samples with higher concentrations of the analyte.
The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Regardless of the method chosen, participation in proficiency testing programs and the use of certified reference materials are crucial for ensuring the accuracy and comparability of results between laboratories.[10][11][12][13]
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Nicotine and Tobacco Alkaloid Testing and Challenges: Lessons Learned From a College of American Pathologists Proficien… [ouci.dntb.gov.ua]
- 3. NICOTINE AND TOBACCO ALKALOIDS-NTA [estore.cap.org]
- 4. researchgate.net [researchgate.net]
- 5. rr-americas.woah.org [rr-americas.woah.org]
- 6. researchgate.net [researchgate.net]
- 7. edraservices.nl [edraservices.nl]
- 8. regulink.com [regulink.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inter- and intra-individual variation in urinary biomarker concentrations over a 6-day sampling period. Part 1: metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interlaboratory variability of urinary iodine measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
Safety Operating Guide
Proper Disposal of 3-Pyridylacetic Acid Hydrochloride: A Guide for Laboratory Professionals
Researchers and scientists handling 3-Pyridylacetic acid hydrochloride must adhere to stringent safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory safety and chemical handling.
Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel should be familiar with its safety profile before handling.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation.[1][2][3] | ||
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
When handling this compound, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| Equipment | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[1] |
| Skin Protection | Wear protective gloves (inspect before use) and impervious clothing.[1][2] |
| Respiratory Protection | Use a NIOSH or CEN approved respirator if exposure limits are exceeded or irritation is experienced.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the environment.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled, and sealed container.
-
The container should be suitable for hazardous chemical waste and kept closed when not in use.
2. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be secure and accessible only to authorized personnel.[1][3]
3. Professional Disposal:
-
The disposal of this compound must be handled by a licensed professional waste disposal service.[2]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Some sources suggest that the material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed and equipped facility.
-
Ensure that the disposal method complies with all local, regional, and national regulations.[1][3]
4. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using appropriate cleaning agents.
-
Dispose of contaminated cleaning materials as hazardous waste.
5. Documentation:
-
Maintain accurate records of the amount of waste generated and the date and method of disposal.
Accidental Release Measures
In the event of a spill:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Avoid dust formation.[1][2]
-
Clean-up:
-
Wear the appropriate PPE.
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[2]
-
For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Pyridylacetic Acid Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Pyridylacetic acid hydrochloride. It outlines the necessary personal protective equipment (PPE), safe handling procedures, emergency protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards before handling.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[4]
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][2] | Protects against splashes and dust particles that can cause serious eye irritation.[2] |
| Skin Protection | - Gloves: Wear appropriate protective gloves (e.g., nitrile rubber) that have been inspected prior to use.[2][5] Follow proper glove removal technique.[2] - Clothing: Wear impervious clothing and a lab coat.[2] For larger quantities or risk of significant exposure, fire/flame resistant clothing is recommended.[1] | Prevents skin contact which can cause irritation.[2] Contaminated clothing should be removed and washed before reuse.[6] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2] For higher-level protection or if exposure limits are exceeded, use a full-face respirator with type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1][2] | Protects against inhalation of dust which may cause respiratory irritation.[2] |
Safe Handling and Operational Procedures
Adherence to the following procedures is critical for the safe handling of this compound.
-
Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][4] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Handling Practices:
Emergency and First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids open. If eye irritation persists, get medical advice/attention.[6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Chemical Spill Response Workflow
The following diagram illustrates the step-by-step procedure for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
Spill Clean-up Protocol
In the event of a spill, follow these steps carefully:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[8]
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.[9]
-
Wear PPE: Before approaching the spill, don the appropriate personal protective equipment as detailed in the PPE table.[10]
-
Contain the Spill: For solid spills, prevent the formation of dust.[2] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[9]
-
Clean-up:
-
Collect and Dispose: Scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]
-
Decontaminate: Clean the spill area with soap and water.[10]
-
Report: Report the incident to your supervisor.
Storage and Disposal
Proper storage and disposal are essential to maintain a safe laboratory environment.
| Aspect | Procedure |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][4] Store locked up and away from incompatible materials such as acids and bases.[1][4] The substance is hygroscopic and should be stored under an inert gas.[2] |
| Disposal | Dispose of the substance and its container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Do not let the product enter drains.[2] Unused product can be offered to a licensed disposal company or burned in a chemical incinerator with an afterburner and scrubber.[2] |
References
- 1. echemi.com [echemi.com]
- 2. capotchem.com [capotchem.com]
- 3. 3-Pyridylacetic acid 98 6419-36-9 [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound 6419-36-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
